2-Benzyl-2-azaspiro[3.3]heptane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-5-12(6-3-1)9-14-10-13(11-14)7-4-8-13/h1-3,5-6H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHJDHZGRPNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280356 | |
| Record name | 2-(Phenylmethyl)-2-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416438-72-6 | |
| Record name | 2-(Phenylmethyl)-2-azaspiro[3.3]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethyl)-2-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: The 2-Azaspiro[3.3]heptane Scaffold in Medicinal Chemistry
Executive Summary
The 2-azaspiro[3.3]heptane scaffold represents a high-value "Escape from Flatland" motif in modern drug discovery. As a conformationally restricted,
This guide provides a technical deep-dive into the scaffold’s physicochemical profile, synthetic handling, and application in structure-activity relationship (SAR) campaigns. It is designed for medicinal chemists seeking to modulate physicochemical properties (
Part 1: Structural Rationale & Bioisosterism[1][2]
The Geometry of Replacement
The transition from a piperidine ring to a 2-azaspiro[3.3]heptane core is not merely a change in atom count; it is a fundamental alteration of the exit vector topology.
-
Piperidine (Chair): The vectors at C4 are defined by equatorial/axial positions. The ring is flexible, often incurring an entropic penalty upon binding.
-
2-Azaspiro[3.3]heptane (Rigid): The spirocyclic junction creates a permanent "kink" (approx. 90° angle between the planes of the two cyclobutane rings). This rigidity pre-organizes the molecule, potentially improving binding affinity by reducing the entropic cost (
).
Physicochemical Profiling
The scaffold acts as a "solubility switch" in lead optimization.
| Property | Piperidine | 2-Azaspiro[3.3]heptane | Impact on Drug Design |
| Hybridization | Increases | ||
| Basicity ( | ~11.0 | ~10.8 - 11.2 | High basicity ensures ionization at pH 7.4, boosting solubility. |
| Lipophilicity ( | Moderate | Lower | Often reduces |
| Metabolic Stability | Low (C2/C3 oxidation) | High | The quaternary spiro-center blocks |
| TPSA | 12.0 | 12.0 | Identical polar surface area (secondary amine). |
Visualizing the Bioisosteric Logic
The following diagram illustrates the decision matrix for selecting this scaffold during Lead Optimization.
Caption: Decision logic for transitioning from monocyclic amines to spirocyclic cores.
Part 2: Synthetic Access & Handling[5]
The "Salt Trap" in Synthesis
Medicinal chemists rarely synthesize the 2-azaspiro[3.3]heptane ring de novo. Instead, it is purchased as a salt, typically the oxalate or hydrochloride .
-
Challenge: The free base is a volatile, low-molecular-weight secondary amine.
-
Risk: Using the oxalate salt directly in palladium-catalyzed cross-couplings (Buchwald-Hartwig) often poisons the catalyst due to oxalate chelation.
-
Solution: An in situ "salt break" protocol is required for consistent yields.
Protocol: General Functionalization (N-Arylation)
This protocol describes the robust coupling of 2-azaspiro[3.3]heptane oxalate with an aryl halide, ensuring catalyst longevity and reproducibility.
Reagents:
-
2-Azaspiro[3.3]heptane oxalate (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
- (2 mol%)
-
Xantphos or RuPhos (4 mol%)
-
(3.0 equiv) or
(for non-sensitive substrates) -
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Methodology:
-
Salt Break (Critical Step):
-
Do not add the catalyst yet.
-
In the reaction vial, combine the 2-azaspiro[3.3]heptane oxalate salt and the base (
). -
Add the solvent (Dioxane).
-
Stir vigorously at room temperature for 15–30 minutes. This liberates the free amine in situ and allows the oxalate to precipitate/sequester as the cesium salt.
-
-
Catalyst Addition:
-
Add the Aryl Bromide.
-
Add the Pre-milled Catalyst/Ligand mixture (
/ Ligand) under an inert atmosphere ( or Ar).
-
-
Reaction:
-
Seal the vial and heat to 90–100°C.
-
Monitor via LCMS. The spiro-amine is highly polar; ensure the LCMS method has a solvent delay or column capable of retaining polar amines to visualize the product.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite to remove inorganic salts (Cesium oxalate/carbonate).
-
Concentrate. Note: If the product is low MW, be cautious of volatility.
-
Synthetic Workflow Diagram
Caption: Workflow for handling spiro-oxalate salts in transition-metal catalyzed couplings.
Part 3: Case Studies & Applications
Metabolic Stability Enhancement
In the optimization of a chemokine receptor antagonist, a piperidine moiety was identified as a metabolic soft spot. The
-
Modification: Replacement with 2-azaspiro[3.3]heptane.
-
Result: The quaternary carbon at the spiro-junction eliminated the possibility of
-hydroxylation. Intrinsic clearance ( ) decreased by 4-fold, and half-life ( ) doubled.
Selectivity via Vector Manipulation
Because the spiro-scaffold is rigid, substituents on the distal ring (the ring not attached to the nitrogen) exit at a defined vector relative to the amine.
-
Application: In kinase inhibitor design, this rigid vector allows for precise targeting of the solvent-exposed region or back-pocket residues, often improving selectivity against homologous kinases compared to the "floppy" piperidine analogs.
References
-
Burkhard, J. A., et al. (2010).[2] Surrogate Structures for Complex Saturated Heterocycles in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
Mykhailiuk, P. K. (2019).[3][4] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link
-
Barnes-Seeman, D., et al. (2014). The Role of Saturated Heterocycles in Drug Discovery. Current Topics in Medicinal Chemistry. Link
-
SpiroChem AG. (2024). Spirocyclic Scaffolds: 2-Azaspiro[3.3]heptane Properties. Link
Sources
Technical Guide: Novel sp3-Rich Spirocyclic Amine Building Blocks in Drug Discovery
[1]
Executive Summary
The "Escape from Flatland" initiative, formalized by Lovering et al. in 2009, fundamentally shifted medicinal chemistry from planar, aromatic-dominated libraries toward three-dimensional (3D) architectures.[1] Novel sp3-rich spirocyclic amines—specifically 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane —have emerged as high-value bioisosteres for piperidine and morpholine.[1] These scaffolds offer a unique combination of benefits: they increase fraction sp3 (Fsp3), rigidify exit vectors to lock pharmacophore conformations, and frequently improve metabolic stability by removing metabolically labile C–H bonds found in flexible six-membered rings.[1] This guide details the physicochemical rationale, synthetic pathways, and application of these building blocks in modern drug development.[2][3]
The Physicochemical Rationale
Escape from Flatland and Fsp3
Planar molecules often suffer from poor solubility and non-specific binding (promiscuity).[1] Increasing the saturation (Fsp3) of a molecule correlates with improved clinical success rates.[1] Spirocyclic amines introduce inherent three-dimensionality without significantly increasing molecular weight (MW) compared to their monocyclic parents.[1]
-
Solubility: The orthogonal orientation of the rings disrupts crystal packing energy, often enhancing aqueous solubility.
-
Lipophilicity (LogD): Despite adding carbon bulk in some vectors, the compact nature of spiro[3.3] systems often results in a lower or equipotent LogD compared to flexible cyclohexyl analogs due to differences in solvation shell organization.[1]
Vector Analysis and Rigidification
Unlike piperidine, which exists in a dynamic chair conformation, spirocyclic amines are rigid. This rigidity "pre-organizes" the molecule for binding, reducing the entropic penalty upon ligand-protein complexation.
-
Piperidine: Flexible; substituents can adopt axial or equatorial positions.[1]
-
2-Azaspiro[3.3]heptane: Rigid; substituents on the cyclobutane ring have defined, locked exit vectors (linear or angular depending on substitution pattern).[1]
Metabolic Stability
Six-membered rings (piperidine/morpholine) are prone to oxidative metabolism (e.g., N-dealkylation or oxidation at the
Figure 1: The logic flow of replacing flat scaffolds with spirocycles to improve physicochemical properties.[1]
Structural Classes & Bioisosteric Mapping[1]
The following table maps common saturated heterocycles to their spirocyclic bioisosteres.
| Parent Heterocycle | Spirocyclic Bioisostere | Structure Description | Key Advantage |
| Piperidine | 2-Azaspiro[3.3]heptane | Two cyclobutane rings fused at a spiro carbon.[1] | Reduces lipophilicity; rigidifies the N-vector. |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | One oxetane ring and one azetidine ring.[1] | Lowers pKa of amine; enhances polarity; metabolic stability.[4] |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Two azetidine rings.[1][2] | Linear linker; allows precise spacing of two pharmacophores. |
Synthetic Methodologies
Synthesis of these strained rings was historically challenging, often relying on hazardous reagents like sodium naphthalene. Modern protocols focus on scalable alkylations and cyclizations.
Strategy A: The "Carreira" & "Mercachem" Routes (Scalable)
The most robust route to 2-oxa-6-azaspiro[3.3]heptane involves the double alkylation of a primary amine (or sulfonamide) with a bis-electrophile derived from oxetane.[1]
Key Intermediate: 3,3-Bis(bromomethyl)oxetane (BBMO).[5][6] Mechanism: The synthesis leverages the "gem-dimethyl" effect (Thorpe-Ingold effect) where the spiro-center facilitates ring closure.[1]
Figure 2: Scalable synthetic route for 2-oxa-6-azaspiro[3.3]heptane derivatives.
Strategy B: Reductive Amination / Cyclization
For 2-azaspiro[3.3]heptanes , a common route involves:
-
Formation of a cyclobutanone derivative.
-
Reductive amination with a benzyl amine.
-
Ring closure (if building from linear precursors) or functionalization of the pre-formed spiro-ketone.[1]
Case Study: Ledipasvir (Harvoni)[1]
Drug: Ledipasvir (Gilead Sciences).[1][7][8] Indication: Hepatitis C (HCV) NS5A Inhibitor.[1][7][8] Spirocyclic Feature: The molecule contains a 2-azaspiro[3.3]heptane moiety (specifically fused within a larger polycyclic system in some representations, but the core spiro-amine logic applies to the N-containing bridge).[1] Significance: The spirocyclic amine in Ledipasvir serves a critical structural role. It acts as a rigid spacer that orients the benzimidazole and the distal carbamate moiety into a precise 3D conformation required to bind the NS5A dimer interface. A flexible piperidine linker would likely suffer from an entropic penalty, reducing potency (pM range).[1] Furthermore, the spiro-system contributes to the molecule's high metabolic stability, allowing for once-daily dosing.
Experimental Protocols
Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
Adapted from the scalable route for TBI-223 (Result 1.2).
Objective: To synthesize a functionalized spirocyclic amine from commercially available starting materials without chromatography.
Materials:
-
Sodium Hydroxide (50% aq.[1] solution)
-
Water/Ethanol solvent system
Step-by-Step Methodology:
-
Preparation of Electrophile (BBMO):
-
Note: If not purchased, BBMO is prepared from tribromoneopentyl alcohol via treatment with NaOH (Schotten–Baumann conditions).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-fluoro-4-nitroaniline (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio).
-
Add 3,3-bis(bromomethyl)oxetane (1.2 equiv).[1]
-
Critical Step: Add 50% NaOH (3.0 equiv) dropwise.[1] The reaction is exothermic; monitor internal temperature.
-
-
Cyclization:
-
Heat the mixture to reflux (approx. 80°C) for 16–24 hours.
-
Monitor reaction progress via HPLC or TLC (mobile phase: 30% EtOAc/Hexanes) for the disappearance of the aniline.
-
-
Work-up (Self-Validating Purification):
-
Cool the reaction mixture to room temperature (20–25°C).
-
The product, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane , typically precipitates as a solid due to the high crystallinity of the spiro-scaffold.[1]
-
Filter the solid.
-
Wash the filter cake with water (3x) to remove inorganic salts (NaBr) and excess NaOH.[1]
-
Wash with cold ethanol (1x) to remove unreacted organic impurities.[1]
-
-
Drying:
-
Dry the yellow solid in a vacuum oven at 45°C to constant weight.
-
Expected Yield: >85%.
-
Purity: >98% (HPLC).
-
Why this works: The strain energy of the forming azetidine ring is overcome by the high temperature and the "pre-organization" provided by the existing oxetane ring (gem-disubstituent effect), making this a robust "one-pot" spirocyclization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornithine and GABA analogues.[1][9] Amino Acids.[1] Link
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. Link
-
Zheng, H., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link
-
Beiger, J. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[1][5] Organic Process Research & Development. Link[1][5]
-
Gilead Sciences. (2014).[1] Ledipasvir/Sofosbuvir (Harvoni) Prescribing Information. Link
Sources
- 1. Ledipasvir/sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. World Drug Tracker: LEDIPASVIR [worlddrugtracker.blogspot.com]
- 9. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
2-benzyl-2-azaspiro[3.3]heptane molecular weight and formula
Executive Summary
2-Benzyl-2-azaspiro[3.3]heptane (CAS: 1416438-72-6) is a high-value spirocyclic building block used extensively in modern medicinal chemistry. As a conformationally restricted surrogate for piperidine and morpholine rings, this scaffold offers a unique solution to the "escape from flatland" challenge in drug design. By introducing a spiro[3.3] geometry, researchers can modulate lipophilicity (LogD) and metabolic stability while accessing novel intellectual property (IP) space.
This guide provides a comprehensive technical analysis of the compound, including validated physical data, a robust synthesis protocol derived from first-principles cyclization strategies, and its application as a bioisostere.
Part 1: Chemical Identity & Physical Specifications[2][3]
The following data aggregates confirmed physicochemical properties for the free base. Researchers should note that while the benzyl derivative is stable, it is frequently converted to the hydrochloride or oxalate salt for long-term storage.
Table 1: Core Specifications
| Property | Value | Notes |
| Chemical Name | 2-Benzyl-2-azaspiro[3.3]heptane | IUPAC Nomenclature |
| CAS Registry Number | 1416438-72-6 | Distinct from the 6-one derivative (1365639-14-0) |
| Molecular Formula | C₁₃H₁₇N | |
| Molecular Weight | 187.28 g/mol | Monoisotopic Mass: 187.1361 |
| Physical State | Colorless to pale yellow oil | Low melting solid (approx. 20–25°C) |
| Solubility | Soluble in DCM, MeOH, EtOAc | Limited solubility in water (Free Base) |
| pKa (Calculated) | ~9.5–10.0 | Typical for secondary/tertiary amines in strained rings |
| InChI Key | WCIHJDHZGRPNOX-UHFFFAOYSA-N | Standard identifier |
Part 2: Structural Analysis & Bioisosterism
The Spiro Effect
The spiro[3.3]heptane core forces the nitrogen atom into a specific vector orientation that differs significantly from the chair conformation of piperidine. This "pucker" creates a distinct 3D volume occupancy that can improve selectivity for protein binding pockets.
Key Advantages:
-
Vectorization: The exit vectors of substituents on the spiro ring are fixed, reducing the entropic penalty upon binding.
-
Lipophilicity Modulation: Despite the addition of carbon atoms compared to smaller rings, spirocyclic amines often show lower LogD values than expected due to changes in basicity and solvation shell organization.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the
-position relative to the ring junction, a common soft spot in piperidines.
Figure 1: Logic flow for replacing standard heterocycles with spiro[3.3]heptane cores.
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 2-benzyl-2-azaspiro[3.3]heptane is most reliably achieved through the double alkylation of benzylamine with a 1,1-disubstituted cyclobutane electrophile. This approach avoids the handling of unstable free spiro-amines by keeping the nitrogen protected with a benzyl group until the final stage.
Retrosynthetic Strategy
Target: 2-Benzyl-2-azaspiro[3.3]heptane Precursor: 1,1-Bis(bromomethyl)cyclobutane Starting Material: Diethyl cyclobutane-1,1-dicarboxylate
Detailed Experimental Workflow
Step 1: Reduction to Diol
Reactants: Diethyl cyclobutane-1,1-dicarboxylate, Lithium Aluminum Hydride (LAH). Solvent: THF (Anhydrous). Protocol:
-
Cool a suspension of LAH (2.2 equiv) in THF to 0°C under
. -
Add diethyl cyclobutane-1,1-dicarboxylate dropwise.
-
Reflux for 4 hours.
-
Critical Workup (Fieser Method): Quench carefully with water (
mL), 15% NaOH ( mL), and water ( mL) to form a granular precipitate. Filter and concentrate to yield cyclobutane-1,1-diyldimethanol .
Step 2: Activation (Mesylation)
Reactants: Cyclobutane-1,1-diyldimethanol, Methanesulfonyl chloride (MsCl), Triethylamine (
-
Dissolve the diol in DCM at 0°C.
-
Add
(2.5 equiv) followed by MsCl (2.2 equiv) dropwise. -
Stir for 2 hours at RT.
-
Wash with brine, dry over
, and concentrate. The bis-mesylate is often used directly to avoid decomposition.
Step 3: Spirocyclization
Reactants: Cyclobutane-1,1-diylbis(methylene) dimethanesulfonate, Benzylamine (
-
Dissolve the bis-mesylate in Acetonitrile.
-
Add Benzylamine (3.0 equiv) to act as both nucleophile and base (or use 1 equiv amine + inorganic base like
). -
Heat to reflux (80°C) for 12–16 hours.
-
Purification: Evaporate solvent. Partition between water and EtOAc. The product is in the organic layer.[1]
-
Isolation: Purify via flash column chromatography (Hexanes/EtOAc).
Yield Expectation: 60–75% over 3 steps.
Figure 2: Synthetic pathway for the construction of the 2-azaspiro[3.3]heptane core.
Part 4: Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical signals must be confirmed.
1H NMR (400 MHz, CDCl3)
-
Aromatic Region:
7.20–7.35 (m, 5H, Ph-H). -
Benzylic:
3.55 (s, 2H, ). -
Azetidine Ring:
3.10 (s, 4H, of spiro ring). -
Cyclobutane Ring:
1.80–2.20 (m, 6H, remaining spiro protons). Note: The spiro[3.3] system often shows complex coupling due to ring puckering, but the signals are distinctively upfield compared to unstrained amines.
Mass Spectrometry (ESI)
-
Expected [M+H]+: 188.14
-
Fragmentation: Loss of benzyl group (m/z 91) is a dominant fragment in EI/MS.
Part 5: Safety & Handling
-
Hazards: As a tertiary amine, the compound is likely an irritant to eyes, skin, and the respiratory tract.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb
from the air; conversion to the oxalate or hydrochloride salt is recommended for libraries. -
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles. Work within a fume hood during the cyclization step due to the volatility of benzylamine.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947.[2] Link
-
Mykhailiuk, P. K. (2023).[1][3] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[1] Link
-
Sigma-Aldrich. (n.d.). 2-Benzyl-2-azaspiro[3.3]heptane Product Page. Retrieved October 26, 2023. Link
- Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8900-8944. (Contextual reference for spirocyclic synthesis).
Sources
history and development of azaspiro[3.3]heptane rings
The History and Development of Azaspiro[3.3]heptane Rings: A Technical Deep Dive
Part 1: Executive Summary & Historical Genesis
The "Escape from Flatland" Paradigm In the landscape of modern medicinal chemistry, the azaspiro[3.3]heptane scaffold represents a definitive shift from the "flatland" of aromatic-heavy drug design toward three-dimensional, sp³-rich architectures. While traditional heterocycles like piperidine and morpholine have dominated small-molecule libraries for decades, their ubiquity has led to overcrowded intellectual property (IP) spaces and suboptimal physicochemical profiles (e.g., poor solubility, rapid metabolism).
The azaspiro[3.3]heptane ring system—comprising two cyclobutane rings sharing a single spiro-carbon atom—offers a geometrically rigid, compact alternative. It provides a unique "90-degree twist" in bond vectors that is inaccessible to monocyclic rings, enabling novel binding modes while frequently improving metabolic stability and lowering lipophilicity.
Historical Timeline
-
1946 (The Genesis): The first reported synthesis of the 2,6-diazaspiro[3.3]heptane core was achieved by Govaert and Beyaert (Bull.[1] Soc. Chim. Belg., 1946).[1] For over half a century, this scaffold remained a chemical curiosity, largely ignored due to the perceived difficulty of synthesizing strained four-membered rings.
-
2009 (The Catalyst): Lovering et al.’s seminal paper on "Escape from Flatland" (J. Med. Chem.) correlated higher fraction of sp³ carbons (Fsp³) with improved clinical success, reigniting interest in strained cages and spirocycles.
-
2010s (The Renaissance): Groups like Carreira and researchers at AstraZeneca and Pfizer began systematically exploring azaspiro[3.3]heptanes as bioisosteres for piperidines and piperazines, validating their utility in lowering LogD and blocking metabolic hotspots.
-
2023 (Next-Gen): Kirichok et al. (Angew. Chem.) unlocked the 1-azaspiro[3.3]heptane isomer as a distinct bioisostere, further expanding the toolkit.
Part 2: Physicochemical Profiling & Bioisosterism
The transition from a 6-membered piperidine to a 7-membered spiro[3.3] system is not merely an addition of carbon; it is a fundamental geometric restructuring.
1. The "Vector Twist"
-
Piperidine: Exists in a chair conformation. Substituents at C4 are typically equatorial, projecting vectors in the same plane as the ring.
-
Azaspiro[3.3]heptane: The two cyclobutane rings are perpendicular (puckered). Substituents on the distal ring project at a ~90° angle relative to the amine ring. This allows the molecule to explore "corners" of the active site that flat rings cannot reach.
2. The Lipophilicity Paradox Counterintuitively, adding a carbon atom (going from piperidine C₅H₁₁N to azaspiro C₆H₁₁N) often lowers the distribution coefficient (LogD).
-
Mechanism: The strained azetidine ring increases the basicity of the nitrogen (pKa typically 0.5–1.0 units higher than piperidine). At physiological pH (7.4), a higher fraction of the molecule is ionized, increasing aqueous solubility and reducing lipophilicity.
-
Metabolic Stability: The rigid spiro-core lacks the flexible "floppiness" of piperidine, reducing the entropic cost of binding. Furthermore, the quaternary spiro-carbon blocks oxidative metabolism at the position alpha to the ring junction, a common soft spot in piperidines.
Table 1: Comparative Physicochemical Metrics
| Property | Piperidine | 2-Azaspiro[3.3]heptane | 7-Azaspiro[3.5]nonane | Impact |
| Formula | C₅H₁₁N | C₆H₁₁N | C₈H₁₅N | Spiro adds bulk but compactness |
| Geometry | Chair (2D projection) | Perpendicular (3D) | Mixed (Chair + Puckered) | altered exit vectors |
| Basicity (pKa) | ~11.0 | ~11.3 - 11.5 | ~10.8 | Increased ionization at pH 7.4 |
| Lipophilicity (LogD) | Baseline | Lower (typically -0.5 to -1.0) | Higher (+0.5 to +1.0) | Improved solubility |
| Fsp³ Score | 1.0 | 1.0 | 1.0 | High (Clinical correlation) |
Part 3: Synthetic Architectures
The synthesis of these rings has evolved from harsh, low-yielding cyclizations to elegant, catalytic cascades.
Route A: The "Classic" 2-Azaspiro Synthesis
Used for the standard 2-azaspiro[3.3]heptane building block.
-
Mechanism: Double nucleophilic substitution.
-
Precursor: 1,1-Bis(bromomethyl)cyclobutane (derived from cyclobutane-1,1-dicarboxylic acid).
-
Reagent: Tosylamide (TsNH₂) or Benzylamine (BnNH₂).
-
Process: The amine performs a double displacement on the bis-electrophile to close the second ring.
-
Drawback: Requires harsh deprotection (e.g., Sodium/Naphthalene for Ts, or Hydrogenation for Bn).
Route B: The "Modern" 1-Azaspiro Synthesis ([2+2] Cycloaddition)
Developed for the 1-azaspiro isomer, this route showcases modern chemical ingenuity.
-
Mechanism: Thermal [2+2] cycloaddition followed by reduction.[2][3][4][5][6]
-
Precursors: Methylenecyclobutane (or endocyclic alkene) + Chlorosulfonyl Isocyanate (CSI - "Graf's Isocyanate").
-
Intermediate: A spirocyclic
-lactam.[1][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reduction: The lactam is reduced (e.g., with Alane or LiAlH₄) to the amine.
-
Advantage: Rapid assembly of the spiro-core from simple alkenes; highly scalable.
Figure 1: Comparative synthetic pathways for the 2-aza (Classic) and 1-aza (Modern) spirocyclic cores.
Part 4: Case Study - The Bupivacaine Pivot
Challenge: Bupivacaine is a potent local anesthetic but suffers from cardiotoxicity and IP expiration. The lipophilic piperidine ring is a key driver of its tissue distribution but also its off-target effects.
Solution: In 2023, researchers replaced the piperidine ring of Bupivacaine with the 1-azaspiro[3.3]heptane core.[3]
Outcome:
-
IP Novelty: Created a patentable chemical entity (NCE).
-
Activity: The spiro-analogue maintained high anesthetic potency.[6]
-
DMPK: The "twist" in the vector altered the binding kinetics, potentially offering a wider therapeutic window.
-
Validation: This study (Kirichok et al.) definitively proved that the 1-azaspiro core is a viable, stable bioisostere for N-alkyl piperidines in clinical-stage molecules.
Part 5: Experimental Protocol
Protocol: Synthesis of 1-Azaspiro[3.3]heptane Hydrochloride Adapted from Kirichok et al., Angew. Chem. Int. Ed. 2023.[3][7]
Objective: To synthesize the 1-azaspiro[3.3]heptane core via the Graf isocyanate method. This protocol is chosen for its educational value in demonstrating spiro-ring construction.
Reagents:
-
Methylenecyclobutane (1.0 equiv)
-
Chlorosulfonyl isocyanate (CSI) (1.2 equiv)
-
Sodium sulfite (Na₂SO₃) (excess)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)
-
Solvents: Diethyl ether (dry), THF (dry), Water.
Workflow:
-
[2+2] Cycloaddition (Beta-Lactam Formation):
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add dry diethyl ether and methylenecyclobutane. Cool to 0°C.[7]
-
Addition: Add Chlorosulfonyl isocyanate (CSI) dropwise over 30 minutes. Maintain temperature <5°C. The reaction is exothermic.
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) overnight.
-
Hydrolysis: Carefully pour the mixture into a vigorously stirred solution of aqueous Na₂SO₃ / NaHCO₃ (to remove the N-sulfonyl group). Maintain pH ~7–8.
-
Isolation: Extract with dichloromethane (DCM). Dry organics over MgSO₄, filter, and concentrate.
-
Checkpoint: You now have the spirocyclic beta-lactam intermediate.[5][6]
-
-
Lactam Reduction (Ring Preservation):
-
Setup: Charge a flask with LiAlH₄ in dry THF under Argon. Cool to 0°C.[7]
-
Addition: Dissolve the beta-lactam in THF and add dropwise to the hydride slurry.
-
Reflux: Heat to reflux for 4–6 hours. (Monitor by TLC/LCMS for disappearance of lactam).
-
Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water). Filter the white precipitate.
-
Purification: The filtrate contains the free amine. Treat with HCl in dioxane to precipitate the 1-azaspiro[3.3]heptane hydrochloride salt.
-
Yield: Typically 60–75% overall.
-
Safety Note: CSI is highly corrosive and reacts violently with water. LiAlH₄ is pyrophoric. Handle all steps under inert atmosphere.
Part 6: References
-
Govaert, F.; Beyaert, M. "On the synthesis of spiranes."[1] Bull. Soc. Chim. Belg.1946 , 55, 106.[1] (The foundational synthesis of the diazaspiro core).
-
Lovering, F.; Bikker, J.; Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med. Chem.2009 , 52, 6752–6756. Link
-
Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angew. Chem. Int. Ed.2010 , 49, 9052–9067. (Context on spirocyclic/strained ring utility).
-
Wuitschik, G. et al. "Spirocyclic oxetanes: Synthesis and properties." Angew. Chem. Int. Ed.2008 , 47, 4512–4515.
-
Kirichok, A. A. et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine."[5] Angew. Chem. Int. Ed.2023 , 62, e202311583. Link
-
van der Haas, R. N. S. et al. "Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts."[8] Synthesis2017 , 49, 167–174. (Improved protocols for the 2-aza/oxa series).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
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- 8. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
The Ascent of Spirocyclic Piperidine Surrogates: A Technical Guide to Unlocking Novel Therapeutic Potential
Abstract
The piperidine moiety is a cornerstone of medicinal chemistry, embedded in the architecture of numerous approved drugs.[1][2] However, the drive to conquer complex diseases and navigate the intricacies of intellectual property necessitates a departure from planar, two-dimensional scaffolds. This guide delves into the burgeoning field of spirocyclic piperidine surrogates, three-dimensional frameworks that offer unprecedented control over molecular shape, physicochemical properties, and biological activity.[3][4] We will explore the strategic rationale for their implementation, dissect key synthetic methodologies, and illuminate their therapeutic promise across a spectrum of disease indications, providing researchers and drug development professionals with a comprehensive roadmap to harness the power of these unique chemical entities.
Introduction: Beyond "Flatland" in Drug Discovery
For decades, medicinal chemistry has heavily relied on aromatic, sp2-hybridized carbon-rich structures. While successful, this "flatland" approach often leads to suboptimal physicochemical properties and a crowded intellectual property landscape.[5] The "escape from flatland" paradigm champions the integration of three-dimensional (3D) scaffolds to enhance interactions with biological targets, which are themselves intricate 3D entities.[6]
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[7] When one of these rings is a piperidine, the resulting spirocyclic piperidine surrogate offers a powerful toolkit for the modern medicinal chemist. These structures are not merely esoteric curiosities; they are increasingly found in approved drugs and promising clinical candidates.[8][9]
The inherent rigidity of the spirocyclic core reduces the conformational entropy penalty upon binding to a protein target, potentially leading to enhanced potency.[5][7] Furthermore, the 3D arrangement of substituents allows for a more precise and extensive exploration of a target's binding pocket, which can translate to improved selectivity and a reduction in off-target effects.[3][4]
Key Advantages of Spirocyclic Piperidine Surrogates:
-
Enhanced Three-Dimensionality: Facilitates novel and improved interactions with biological targets.[3][4]
-
Improved Physicochemical Properties: Often leads to increased aqueous solubility and better metabolic stability compared to their non-spirocyclic or aromatic counterparts.[2][3]
-
Novel Intellectual Property: Opens up new, unexplored chemical space for patentable discoveries.[3]
-
Increased Potency and Selectivity: The rigid conformation can lead to more potent and selective drug candidates.[3][5][7]
Synthetic Strategies: Constructing the Spirocyclic Core
The synthesis of spirocyclic piperidines can be broadly categorized into two main approaches: formation of the spiro-ring on a pre-existing piperidine or construction of the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring.[10] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Key Synthetic Methodologies
Several powerful synthetic transformations have been developed to access these complex scaffolds.
-
Intramolecular Alkylation: A common and effective method that involves the cyclization of a suitably functionalized linear precursor.[11]
-
Radical Cyclization: Photoredox catalysis has emerged as a mild and efficient method for constructing spirocyclic piperidines from linear aryl halide precursors via a regioselective aryl radical cyclization.[12]
-
Castagnoli–Cushman Reaction: This three-component reaction provides a versatile route to highly substituted piperidine rings, which can be further elaborated into spirocyclic systems.[10]
Representative Experimental Protocol: Photoredox-Mediated Synthesis of a Spiro-oxindole Piperidine
This protocol is a conceptual representation based on the principles of photoredox catalysis for spirocyclization.[12]
Objective: To synthesize a spiro-oxindole piperidine derivative via an intramolecular radical cyclization.
Materials:
-
N-(2-bromobenzyl)-N-(pent-4-en-1-yl)acetamide (Aryl halide precursor)
-
Organic photoredox catalyst (e.g., an iridium or organic dye-based catalyst)
-
Hünig's base (diisopropylethylamine, DIPEA)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide precursor (1.0 eq), the photoredox catalyst (1-5 mol%), and the anhydrous, degassed solvent.
-
Add Hünig's base (2.0-3.0 eq) to the reaction mixture.
-
Seal the vessel and irradiate with the visible light source while stirring vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired spiro-oxindole piperidine.
Therapeutic Applications: A Landscape of Opportunity
The unique structural and physicochemical properties of spirocyclic piperidine surrogates have led to their successful application across a wide range of therapeutic areas.
Central Nervous System (CNS) Disorders
The ability to fine-tune lipophilicity and brain penetration makes spirocyclic piperidines attractive scaffolds for CNS-acting agents. They have been explored as ligands for various CNS targets, including:
-
Serotonin 5-HT1A Receptors: Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] derivatives have been investigated as probes for modeling 5-HT1A receptors.[13]
-
Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulators (PAMs): Spiro-oxindole piperidines have been identified as potent and selective mGluR2 PAMs with potential for treating CNS disorders like epilepsy and schizophrenia.[14]
-
Ghrelin Receptor Inverse Agonists: Spirocyclic piperidine-azetidine derivatives have been developed as inverse agonists of the ghrelin receptor.[15]
Oncology
In oncology, the quest for selective and potent inhibitors of key signaling pathways is paramount. Spirocyclic piperidines have demonstrated significant potential in this arena.
-
MDM2-p53 Interaction Inhibitors: Organocatalytically synthesized spiro-oxindole piperidine derivatives have been shown to inhibit the MDM2-p53 interaction, leading to cancer cell cycle arrest and apoptosis.[16]
-
SHP2 Allosteric Inhibitors: Novartis has successfully developed a class of pyrazinyl-based SHP2 allosteric inhibitors featuring a spirocyclic piperidine moiety, demonstrating their utility in targeting this important cancer-related phosphatase.[3]
-
Histone Deacetylase (HDAC) Inhibitors: The replacement of a flexible piperidine linker with a spirocyclic pyrolidino-azetidine scaffold in a known HDAC inhibitor led to improved selectivity for parasitic HDACs over human isoforms, highlighting the potential for developing safer anti-infective agents.[17]
-
Cytotoxic Agents: A series of spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as cytotoxic agents against several human cancer cell lines, with some compounds showing potent apoptosis-inducing activity.[18]
Metabolic Diseases
The favorable pharmacokinetic properties of spirocyclic piperidines make them well-suited for development as orally bioavailable drugs for metabolic disorders.
-
Free Fatty Acid Receptor 1 (FFA1) Agonists: An FFA1 agonist containing a spirocyclic piperidine substituent has been investigated for the treatment of type 2 diabetes mellitus. The introduction of the spirocycle improved potency and off-target selectivity compared to its non-spirocyclic counterpart.[5]
Infectious Diseases
The structural diversity offered by spirocyclic piperidines is being leveraged to combat infectious diseases, including those caused by drug-resistant pathogens.
-
Antileishmanial Agents: Novel spiro-piperidine derivatives have shown promising in vitro activity against Leishmania major, with some compounds exhibiting superior potency to the standard drug miltefosine.[19]
-
Antibacterial Agents: Spirocyclic scaffolds are being explored for their potential against bacterial pathogens like Staphylococcus aureus.
Impact on Pharmacological Properties: A Data-Driven Perspective
The incorporation of a spirocyclic piperidine surrogate can have a profound and predictable impact on a molecule's pharmacological profile.
| Property | Non-Spirocyclic Analog | Spirocyclic Piperidine Surrogate | Rationale for Improvement | Reference |
| Potency | Often lower | Frequently higher | Reduced conformational entropy penalty upon binding. | [5][7] |
| Selectivity | May have off-target effects | Generally improved | More precise 3D orientation of substituents for specific target interactions. | [3][5] |
| Aqueous Solubility | Variable, often lower | Typically higher | Increased sp3 character and reduced lipophilicity. | [3] |
| Metabolic Stability | Can be susceptible to metabolism | Often enhanced | The spirocyclic core can block sites of metabolic attack. | [2] |
Visualizing the Concepts: Diagrams and Workflows
General Structure of a Spirocyclic Piperidine Surrogate
Caption: Generalized structure of a spirocyclic piperidine surrogate.
Conceptual Synthetic Workflow: From Linear Precursor to Spirocycle
Caption: A simplified workflow for the synthesis of spirocyclic piperidines.
Mechanism of Action: Target Engagement and Downstream Effects
Caption: The interaction of a spirocyclic piperidine with its biological target.
Conclusion and Future Outlook
Spirocyclic piperidine surrogates represent a significant advancement in the field of medicinal chemistry, offering a robust platform for the design of novel therapeutics with improved pharmacological profiles. Their inherent three-dimensionality provides a distinct advantage in an increasingly complex and competitive drug discovery landscape. While synthetic challenges can still be a hurdle, the development of new methodologies, including photoredox catalysis and high-throughput synthesis, is making these valuable scaffolds more accessible.[7][9][12] As our understanding of the intricate interplay between molecular architecture and biological function deepens, the strategic incorporation of spirocyclic piperidine surrogates will undoubtedly continue to fuel the discovery of next-generation medicines for a host of challenging diseases.
References
- Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
- The use of spirocyclic scaffolds in drug discovery. CORE.
- Application Notes and Protocols: Synthesis of Spirocyclic Compounds
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online.
- Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Publishing.
- Analogues of Piperidine for Drug Design. Enamine.
- Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Synthesis of Spirocyclic Piperidines by Radical Hydroaryl
- A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors. PubMed.
- Pharmacological Applications of Piperidine Deriv
- Spirocyclic Piperidines in Drug Discovery. PharmaBlock.
- Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evalu
- Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. PMC.
- Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Europe PMC.
- Synthesis of compounds with potential central nervous system stimulant activity. I. 2-Amino-2-oxazolin-4-one-5-spirocycloalkanes and 2-amino-2-oxazolin-4-one-5-spiro(4'-piperidines).
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity.
- Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction.
- Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… OUCI.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
- Spirocycles in Drug Discovery.
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- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Spirocyclic Piperidines [promotion.pharmablock.com]
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- 8. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Structure-activity relationship studies of CNS agents--XVII. Spiro[piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)] as a probe defining the extended topographic model of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
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The 2-Azaspiro[3.3]heptane Core: A Technical Guide to "Escaping Flatland"
Topic: Conformational Rigidity and Bioisosteric Utility of the 2-Azaspiro[3.3]heptane Core Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and DMPK Scientists
Executive Summary: The Geometry of Rigidity
In the pursuit of novel IP space and improved physicochemical properties, the 2-azaspiro[3.3]heptane core has emerged as a premier bioisostere for the piperidine ring. Unlike flexible six-membered rings that exist in dynamic chair/boat equilibriums, the spiro[3.3] system offers a unique "rigidified" topology. It is not statically frozen; rather, it exhibits a constrained "butterfly" puckering motion that provides a distinct vector for substituent display while significantly altering the metabolic and lipophilic profile of the parent molecule.
This guide details the structural mechanics, physicochemical impact, and synthetic accessibility of this scaffold, providing a roadmap for its integration into lead optimization programs.
Structural & Conformational Analysis
The "Butterfly" Dynamics
The 2-azaspiro[3.3]heptane core consists of two four-membered rings (one azetidine, one cyclobutane) fused at a quaternary spiro-carbon. While often termed "rigid," the core undergoes a specific conformational change known as puckering .
-
Planarity vs. Pucker: A perfectly planar cyclobutane/azetidine ring suffers from high torsional strain (eclipsing interactions). To relieve this, the rings pucker.
-
The Butterfly Angle: In the spiro[3.3] system, the two rings are orthogonal. The puckering amplitude is typically 25°–30° . This creates a "butterfly" motion where the methylene groups flap relative to the spiro center.
-
Coupled Motion: Unlike isolated rings, the spiro-fusion creates a gearing effect. The puckering of one ring can influence the preferred conformation of the other, though they largely act as independent orthogonal vectors.
Vector Analysis: The 90° Twist
The most critical design element of the 2-azaspiro[3.3]heptane core is the Exit Vector .
| Feature | Piperidine (Parent) | 2-Azaspiro[3.3]heptane (Bioisostere) |
| Topology | 2D Plane / Chair | 3D Orthogonal |
| Substituent Angle | 180° (para) or 60° (meta) | 90° Twist (approx.) |
| Distance (N to C) | ~2.5 - 2.8 Å (variable) | Extended due to spiro-insertion |
Implication: Replacing a piperidine with this spiro core does not perfectly overlay substituents. Instead, it projects the distal substituent at a 90° angle relative to the amine vector. This is ideal for accessing new binding pockets but requires careful docking validation.
Physicochemical Impact (DMPK)
Lipophilicity and Basicity
A common misconception is that adding carbon atoms (spiro-fusion) increases lipophilicity. For 2-azaspiro[3.3]heptane, the opposite is often observed.
-
LogD Lowering: The spiro core often lowers LogD by 0.5 to 1.0 units compared to piperidine.[1]
-
Mechanism: The high ring strain (~26 kcal/mol per ring) affects the hybridization of the nitrogen lone pair, often increasing basicity (pKa ~9.5–10.5). A higher fraction of the molecule is ionized at physiological pH (7.4), reducing the apparent lipophilicity (LogD).
-
Solubility: The combination of increased ionization and the disruption of planar crystal packing (due to the 3D spiro shape) generally enhances aqueous solubility.
Metabolic Stability
The spiro core acts as a "metabolic shield."
-
Steric Bulk: The gem-disubstituted spiro carbon blocks access to the metabolic "soft spot" often found at the
-position of piperidines. -
Ring Strain: Oxidative enzymes (CYP450) often struggle to form intermediates on highly strained bicyclic systems compared to relaxed rings.
-
Data Trend: 1-azaspiro[3.3]heptane derivatives have shown superior metabolic stability (t1/2) compared to both 2-azaspiro[3.3]heptane and piperidine in human liver microsomes (HLM).
Visualizing the Scaffold Selection Logic
The following diagram illustrates the decision process for selecting the spiro[3.3] core over traditional heterocycles.
Figure 1: Decision logic for scaffold hopping from piperidine to 2-azaspiro[3.3]heptane.
Experimental Protocols
Synthesis of 2-Azaspiro[3.3]heptane (Standard Protocol)
Objective: Synthesis of the core from commercially available cyclobutane precursors.
Reagents:
-
1,1-bis(bromomethyl)cyclobutane
-
Tosylamide (TsNH2)
-
Sodium hydride (NaH)
-
Sodium/Naphthalene or Magnesium/Methanol (for deprotection)
Workflow:
-
Cyclization:
-
Suspend NaH (2.2 equiv) in dry DMF at 0°C.
-
Add Tosylamide (1.0 equiv) and stir for 30 min.
-
Add 1,1-bis(bromomethyl)cyclobutane (1.0 equiv) dropwise.
-
Heat to 100°C for 12–18 hours.
-
Result: N-Tosyl-2-azaspiro[3.3]heptane.[2]
-
-
Deprotection (Detosylation):
-
Dissolve the intermediate in dry DME (dimethoxyethane).
-
Add fresh Sodium/Naphthalene solution at -78°C until the dark green color persists.
-
Quench with water, extract, and convert to the Oxalate Salt for stability (the free base is volatile).
-
Scalable Route (2-Oxa-6-azaspiro variant)
For the morpholine bioisostere (2-oxa-6-azaspiro[3.3]heptane), a scalable route avoids the harsh sodium/naphthalene conditions.
Protocol:
-
Oxetane Formation: Treat tribromide precursors with NaOH to form the oxetane ring first.
-
Spirorization: React the oxetane-electrophile with Benzylamine (
). -
Deprotection: Hydrogenation (
, Pd/C) removes the benzyl group cleanly to yield the secondary amine.
Comparative Data Summary
| Property | Piperidine | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane |
| Hybridization | |||
| LogD (pH 7.4) | Baseline | -0.5 to -1.0 (Lower) | Similar to 2-aza |
| pKa (Base) | ~11.0 | ~9.5 - 10.5 | ~10.0 |
| Metabolic Stability | Low/Mod (Oxidation prone) | High (Steric shield) | Very High |
| Vector Geometry | Linear (180°) | Orthogonal (90°) | Angular |
Synthesis Workflow Diagram
Figure 2: Standard synthetic pathway for the 2-azaspiro[3.3]heptane core.
References
-
Burkhard, J. A., et al. "Synthesis and Structural Analysis of the 2-Azaspiro[3.3]heptane Scaffold." Organic Letters, 2010. Link
-
Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry: Properties and Applications." Journal of Medicinal Chemistry, 2010. Link
-
Mykhailiuk, P. K. "1-Azaspiro[3.3]heptane as a New Bioisostere of Piperidine."[3] Angewandte Chemie International Edition, 2023.[3] Link
-
Stepan, A. F., et al. "Metabolism-Directed Design of Oxetane-Containing Spirocyclic Analogues." Journal of Medicinal Chemistry, 2011. Link
-
Barnes-Seeman, D., et al. "Expanding the Medicinal Chemist's Toolbox: Comparing the Physicochemical Properties of Spirocyclic and Bicyclic Amines." ACS Medicinal Chemistry Letters, 2013. Link
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Preparation of 2-Azaspiro[3.3]heptane Hemioxalate
Executive Summary & Scientific Rationale
The 2-azaspiro[3.3]heptane scaffold has emerged as a critical "bioisostere" for the piperidine ring in modern drug design. Its spirocyclic geometry alters the vector orientation of substituents, often improving metabolic stability and lowering lipophilicity (LogD) compared to its monocyclic counterparts.
However, the free base, 2-azaspiro[3.3]heptane , is a volatile, secondary amine that is difficult to handle and store. This protocol details the synthesis of the hemioxalate salt (2:1 amine:acid ratio) , which is the industry-standard solid form for stability and ease of handling.
Key Technical Advantages of this Protocol:
-
Scalability: Utilizes the N-tosyl protection strategy, avoiding the use of expensive noble metal catalysts required for alternative hydrogenation routes.
-
Purification: Relies on crystallization of the oxalate salt, minimizing the need for difficult distillations of the volatile free amine.
-
Safety: optimized reductive deprotection using Sodium Naphthalenide, providing a controllable alternative to dissolving metal reductions in liquid ammonia.
Retrosynthetic Analysis
The synthesis is designed around the "double displacement" strategy. The spiro-quaternary carbon is pre-formed in the starting material (1,1-bis(bromomethyl)cyclobutane). The nitrogen atom is introduced via a sulfonamide nucleophile, which locks the ring system before the final deprotection.
Figure 1: Retrosynthetic logic flow from the stable salt back to commercially available precursors.
Detailed Experimental Protocol
Stage 1: Synthesis of 2-(p-Toluenesulfonyl)-2-azaspiro[3.3]heptane
Objective: Construct the second cyclobutane ring via double nucleophilic substitution.
Reagents:
-
1,1-Bis(bromomethyl)cyclobutane (1.0 equiv)
-
p-Toluenesulfonamide (TsNH2) (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (2.2 equiv)
-
DMF (Anhydrous), 10 volumes
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and internal thermometer.
-
Deprotonation: Charge NaH (2.2 equiv) and anhydrous DMF. Cool to 0°C. Slowly add p-Toluenesulfonamide (1.0 equiv) portion-wise to control hydrogen evolution. Stir for 30 minutes at 0°C until gas evolution ceases.
-
Alkylation: Add 1,1-Bis(bromomethyl)cyclobutane (1.0 equiv) dropwise via syringe or addition funnel.
-
Cyclization: Warm the mixture to 100°C and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting dibromide spot should disappear.
-
-
Workup: Cool to room temperature. Quench carefully with ice-water (20 volumes). The product often precipitates as a solid.
-
Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (3x), wash with water and brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes) if necessary.
Stage 2: Deprotection to 2-Azaspiro[3.3]heptane (Free Base)
Objective: Remove the tosyl group using a radical-anion reduction. Critical Safety Note: Sodium Naphthalenide is a powerful reducing agent and pyrophoric. Perform strictly under inert atmosphere.
Reagents:
-
N-Tosyl-2-azaspiro[3.3]heptane (from Stage 1)
-
Sodium metal (cut into small pieces)
-
Naphthalene
-
1,2-Dimethoxyethane (DME), anhydrous
Protocol:
-
Preparation of Na/Naph: In a separate dry flask under Argon, dissolve Naphthalene (4.0 equiv) in DME. Add Sodium metal (4.0 equiv). Stir vigorously at room temperature for 2 hours until the solution turns deep dark green (characteristic of the radical anion).
-
Reaction: Dissolve N-Tosyl-2-azaspiro[3.3]heptane (1.0 equiv) in minimal anhydrous DME. Cool the Na/Naph solution to -78°C (Dry ice/Acetone bath).
-
Addition: Cannulate the substrate solution into the Na/Naph mixture slowly.
-
Reduction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 1 hour.
-
Checkpoint: The deep green color may fade to brown/orange as the radical is consumed.
-
-
Quench: Cool back to 0°C. Carefully add water dropwise to quench excess sodium.
-
Extraction: Acidify with 1M HCl to pH 2 (pulls the amine into the aqueous layer). Wash the aqueous layer with Ether (3x) to remove Naphthalene and Sulfinic acid byproducts.
-
Free Basing: Basify the aqueous layer to pH >12 using 4M NaOH. Extract the free amine into Dichloromethane (DCM) (4x).
-
Note: The free amine is volatile. Do not rotary evaporate to dryness under high vacuum. Dry the DCM layer over Na2SO4 and concentrate carefully to a concentrated solution (approx. 5-10 mL).
-
Stage 3: Formation of the Hemioxalate Salt
Objective: Stabilize the volatile amine as a crystalline solid.
Reagents:
-
Crude 2-Azaspiro[3.3]heptane solution (in DCM or Et2O)
-
Oxalic Acid (Anhydrous)
-
Ethanol / Diethyl Ether
Protocol:
-
Stoichiometry Calculation: Assume 100% yield from Stage 2 for estimation, or perform a quantitative NMR on the crude stream. You need 0.5 equivalents of Oxalic Acid relative to the amine for the Hemioxalate (2:1) salt.[1]
-
Precipitation: Dissolve Oxalic Acid (0.5 equiv) in a minimum amount of hot Ethanol. Add this solution dropwise to the stirred amine solution.
-
Crystallization: A white precipitate should form immediately. Dilute with Diethyl Ether to maximize precipitation. Cool to 0°C for 2 hours.
-
Filtration: Filter the white solid under a nitrogen blanket (hygroscopic). Wash with cold Ether.[2]
-
Drying: Dry in a vacuum oven at 40°C.
Final Product Properties:
-
Appearance: White crystalline powder.
-
Stoichiometry: 2 Amine : 1 Oxalate (Hemioxalate).
-
Storage: Desiccator, room temperature.
Process Workflow Diagram
Figure 2: Step-by-step process workflow for the synthesis and isolation.
Characterization & Specifications
| Parameter | Specification / Expected Value | Method |
| Appearance | White to off-white solid | Visual |
| 1H NMR (DMSO-d6) | δ 8.5 (br s, NH), 3.8 (s, 4H, CH2-N), 2.2 (t, 4H), 1.7 (m, 2H) | 400 MHz NMR |
| Mass Spectrometry | [M+H]+ = 98.1 (Free base mass) | LC-MS (ESI) |
| Melting Point | >200°C (Decomposes) | Capillary MP |
| Solubility | Soluble in Water, DMSO, Methanol | Solubility Test |
References
-
Synthesis of N-Tosyl-2-azaspiro[3.3]heptane: ChemicalBook Protocols & Patents. "Preparation of 2-azaspiro[3.3]heptane from 2-tosyl-2-azaspiro[3.3]heptane."[3]
- Deprotection Strategy (Na/Naphthalene): K. C. Nicolaou et al. "Reductive cleavage of sulfonamides with sodium naphthalenide." Angewandte Chemie, related methodologies for detosylation. General Reference for Na/Naph deprotection.
-
Salt Stoichiometry & Properties: Sigma-Aldrich Product Sheet. "2-Azaspiro[3.3]heptane oxalate (2:1)."[1][4][5][6]
-
Bioisostere Significance: Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry."[7] Organic Letters, 2010.
Sources
- 1. 2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Azaspiro[3.3]heptane hemioxalate | C14H24N2O4 | CID 86811201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Azaspiro[3.3]heptane oxalate(2:1) | 1365639-13-9 [sigmaaldrich.com]
- 6. CAS 1045709-32-7: 2-oxa-6-azaspiro[3.3]heptane hemioxalate [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced Functionalization of 2-Benzyl-2-azaspiro[3.3]heptane at the C-6 Position
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Strategic bioisosteric scaffolding, mechanistic causality, and validated synthetic protocols.
Executive Summary & Strategic Rationale
The optimization of pharmacokinetic and physicochemical properties is a cornerstone of modern drug discovery. In recent years, the 2-azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for saturated six-membered heterocycles such as piperidines, morpholines, and piperazines [1]. By replacing a planar or chair-conformation ring with a highly rigid,
Specifically, functionalization at the C-6 position (the distal pole relative to the C-2 nitrogen) generates 2,6-disubstituted spirocycles. These serve as direct topological analogs to 1,4-disubstituted piperidines. The premier building block for this transformation is 2-benzyl-2-azaspiro[3.3]heptan-6-one . The C-6 ketone is highly electrophilic due to the inherent strain of the four-membered ring, making it an ideal handle for diversification. Meanwhile, the N-benzyl group provides orthogonal protection—stable to strong bases, nucleophiles, and Lewis acids—while allowing for clean, late-stage global deprotection [2].
Physicochemical Impact of the 2,6-Azaspiro[3.3]heptane Scaffold
Transitioning from a standard piperidine to a 2-azaspiro[3.3]heptane is not merely a structural novelty; it fundamentally rewrites the molecule's physicochemical profile. The table below summarizes the causal relationships between the scaffold switch and resulting property shifts.
| Property | 1,4-Piperidine Baseline | 2,6-Azaspiro[3.3]heptane | Mechanistic Causality & Impact |
| Lipophilicity (logD | Baseline | Decreased ( | Counterintuitively, adding a carbon atom lowers logD. This is driven by the spiro-core altering the hydration sphere and increasing the basicity of the amine [2]. |
| Basicity (pKa) | ~9.0 - 9.5 | ~9.5 - 10.5 | The spirocyclic geometry reduces inductive electron withdrawal from distal substituents and alters the nitrogen's orbital hybridization, increasing proton affinity. |
| Metabolic Stability | Susceptible to | Significantly Increased | The lack of contiguous, unstrained C-H bonds adjacent to the nitrogen prevents facile CYP450-mediated |
| 3D Vector Geometry | Linear (~180°) | Orthogonal / Twisted (~90°) | The spiro carbon enforces a perpendicular arrangement of the two cyclobutane rings, dramatically altering receptor pocket fit and exiting vectors [1]. |
Synthetic Workflows & Mechanistic Causality
The C-6 ketone of 2-benzyl-2-azaspiro[3.3]heptan-6-one undergoes rapid
Fig 1. Synthetic pathways for C-6 functionalization of 2-benzyl-2-azaspiro[3.3]heptan-6-one.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include in-process controls (IPCs) and mechanistic rationales to ensure high-fidelity execution.
Protocol A: Reductive Amination at C-6 (Synthesis of 6-Amino Derivatives)
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride donating ability. This ensures it selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the starting C-6 ketone to a 6-hydroxyl byproduct.
Materials:
-
2-Benzyl-2-azaspiro[3.3]heptan-6-one (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
NaBH(OAc)₃ (1.5 equiv)
-
Glacial acetic acid (0.1 equiv, catalytic)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Imine Formation: Dissolve the ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation.
-
In-Process Control (IPC): Stir the mixture at room temperature for 1–2 hours. Self-Validation: Analyze via LC-MS or TLC (ninhydrin stain) to confirm the disappearance of the starting amine and the formation of the imine intermediate.
-
Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm and prevent localized heating.
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. The solution will typically transition from a cloudy suspension to a clear, pale-yellow liquid as the reducing agent is consumed.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and ensures the newly formed 6-amino spirocycle is fully deprotonated, partitioning it entirely into the organic phase. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Nucleophilic Addition at C-6 (Synthesis of 6-Alkyl-6-hydroxy Derivatives)
Rationale: Cyclobutanones are prone to enolization in the presence of basic organometallic reagents. To favor nucleophilic addition over
Materials:
-
2-Benzyl-2-azaspiro[3.3]heptan-6-one (1.0 equiv)
-
Grignard Reagent (R-MgX) or Organolithium (R-Li) (1.2–1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: Dissolve the ketone in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition: Add the Grignard or organolithium reagent dropwise via syringe over 15 minutes. Causality: Slow addition prevents temperature spikes that would promote competitive enolization of the C-6 ketone.
-
Maturation: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C over 2 hours.
-
Quench & Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Self-Validation: The formation of a white magnesium salt precipitate confirms the successful quench. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Protocol C: Orthogonal Deprotection & Trapping (Benzyl Removal)
Rationale: The free 2-azaspiro[3.3]heptane amine is highly polar, volatile, and difficult to isolate via standard silica gel chromatography. Performing the hydrogenolysis in the presence of Boc-anhydride (Boc₂O) instantly traps the free amine as the lipophilic, easily purifiable N-Boc derivative.
Materials:
-
C-6 Functionalized 2-benzyl-2-azaspiro[3.3]heptane (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (0.1 equiv by weight)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
Methanol (MeOH)
-
Hydrogen gas (H₂, balloon)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the starting material and Boc₂O in MeOH (0.1 M). Carefully add the 10% Pd/C catalyst.
-
Purge: Evacuate the flask under vacuum and backfill with Argon (3x). Evacuate once more and backfill with H₂ gas from a balloon.
-
Reaction: Stir vigorously at room temperature for 12–24 hours. IPC: Monitor by LC-MS. The mass of the starting material should shift directly to the[M+H]⁺ of the Boc-protected product, with no accumulation of the free amine intermediate.
-
Filtration: Purge the flask with Argon to remove residual H₂. Filter the black suspension through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Pd/C dry out on the filter paper, as it can spontaneously ignite in air. Wash the Celite pad thoroughly with MeOH.
-
Isolation: Concentrate the filtrate in vacuo and purify via flash chromatography (Hexanes/EtOAc) to yield the final N-Boc-6-functionalized scaffold.
References
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. "Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010.[Link]
-
Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters, 2019.[Link]
scale-up synthesis of 2-azaspiro[3.3]heptane intermediates
Application Note: Scalable Synthesis of 2-Azaspiro[3.3]heptane Intermediates
Part 1: Strategic Introduction & Route Selection
The 2-azaspiro[3.3]heptane scaffold has emerged as a critical "spiro-spacer" in medicinal chemistry, offering a rigid, distinct vector orientation compared to piperidine or piperazine. Its high fraction of sp³-hybridized carbons (
However, the synthesis of this strained bicyclic system presents unique process challenges:
-
Ring Strain: The spirocyclic core possesses significant strain energy (~60 kcal/mol), necessitating careful thermal management during formation.
-
Volatility: The free base (2-azaspiro[3.3]heptane) is a volatile liquid/low-melting solid that is difficult to handle and quantify on a large scale.
-
Genotoxicity: Alkylating intermediates (bis-mesylates) are potential genotoxic impurities (PGIs) requiring strict containment.
Route Selection: The "Benzylamine Displacement" Strategy
While direct cyclization of 1,1-bis(bromomethyl)cyclobutane with ammonia often leads to polymerization or low yields, the Benzylamine Route is the industry standard for scale-up. It offers three distinct advantages:
-
Atom Economy: Benzylamine acts as a stable nucleophile that prevents over-alkylation.
-
Purification: The N-benzyl intermediate is a lipophilic solid/oil easily purified by crystallization or distillation, purging the bis-electrophile PGI before the final step.
-
Safety: Avoids the use of diazomethane (required for some ring-expansion routes) or harsh dissolving metal reductions (required for tosyl-deprotection).
Part 2: Detailed Experimental Protocols
Stage 1: Reduction of Diethyl Cyclobutane-1,1-dicarboxylate
Objective: Convert the diester to 1,1-bis(hydroxymethyl)cyclobutane.
Rationale: We utilize Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al / Vitride) instead of Lithium Aluminum Hydride (LAH). Red-Al is non-pyrophoric, soluble in toluene (eliminating ether hazards), and thermally stable, making it superior for kilogram-scale operations.
Protocol:
-
Setup: Charge a dry, nitrogen-purged reactor with anhydrous Toluene (10 vol) and Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv). Cool to 0–5 °C.
-
Addition: Add Red-Al (65% wt in toluene, 3.5 equiv) dropwise via an addition funnel, maintaining internal temperature
°C. Caution: Hydrogen gas evolution. -
Reaction: Warm to ambient temperature (25 °C) and stir for 4 hours. Monitor by GC/TLC for disappearance of ester.
-
Quench: Cool to 0 °C. Carefully quench with Rochelle salt solution (20% aq, 10 vol). Note: Rochelle salt breaks the aluminum emulsion, critical for phase separation on scale.
-
Workup: Separate phases. Extract aqueous layer with Ethyl Acetate (3 x 5 vol). Dry combined organics over MgSO₄.
-
Isolation: Concentrate in vacuo to yield 1,1-bis(hydroxymethyl)cyclobutane as a viscous colorless oil.
-
Yield Target: 85–92%
-
Stage 2: Activation (Bis-Mesylate Formation)
Objective: Convert the diol to 1,1-bis((methanesulfonyloxy)methyl)cyclobutane.
Rationale: Mesylation is preferred over tosylation due to higher atom economy and the higher reactivity of the mesylate leaving group in the subsequent sterically hindered cyclization.
Protocol:
-
Setup: Dissolve the diol (1.0 equiv) in Dichloromethane (DCM, 10 vol). Add Triethylamine (3.0 equiv). Cool to -10 °C.
-
Addition: Add Methanesulfonyl chloride (MsCl, 2.5 equiv) dropwise, maintaining temperature
°C. The reaction is highly exothermic. -
Reaction: Stir at 0 °C for 2 hours.
-
Workup: Quench with water (10 vol). Wash organic phase with 1M HCl (to remove amine), then sat. NaHCO₃, then Brine.
-
Isolation: Concentrate to yield the Bis-mesylate as a white solid.
-
Yield Target: 90–95%
-
Safety: This solid is a potent alkylating agent. Handle with double-gloves and in a fume hood.
-
Stage 3: Spirocyclization with Benzylamine
Objective: Form the 2-benzyl-2-azaspiro[3.3]heptane core.
Rationale: We use Acetonitrile (MeCN) as the solvent with Sodium Carbonate . MeCN promotes the
Protocol:
-
Setup: Suspend the Bis-mesylate (1.0 equiv) and anhydrous
(3.0 equiv) in Acetonitrile (15 vol). -
Addition: Add Benzylamine (1.1 equiv).
-
Reaction: Heat to reflux (80–82 °C) for 16–24 hours.
-
IPC (In-Process Control): Monitor consumption of mesylate. If stalled, add catalytic Sodium Iodide (0.1 equiv) (Finkelstein condition).
-
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in MTBE (Methyl tert-butyl ether) and wash with 1M NaOH (removes unreacted mesylate hydrolysis products).
-
Isolation: The crude 2-benzyl-2-azaspiro[3.3]heptane can be distilled (high vac) or used directly if purity >95%.
-
Yield Target: 75–85%
-
Stage 4: Deprotection & Salt Formation (The "Self-Validating" Step)
Objective: Cleave the benzyl group and trap the volatile amine as the stable Oxalate salt.
Rationale: Hydrogenolysis is the cleanest method. We generate the Hemioxalate salt immediately. The formation of a crystalline salt acts as a purification step, rejecting non-basic impurities.
Protocol:
-
Hydrogenation: Dissolve 2-benzyl-2-azaspiro[3.3]heptane (1.0 equiv) in Methanol (10 vol). Add Pd/C (10% wt loading, 50% wet, 0.1 wt equiv). Hydrogenate at 3–5 bar (45–75 psi) and 40 °C for 12 hours.
-
Filtration: Filter catalyst through Celite. Do not concentrate to dryness yet (volatility risk).
-
Salt Formation: To the methanolic filtrate, add a solution of Oxalic Acid (0.55 equiv for hemioxalate, or 1.05 equiv for mono-oxalate) in MeOH.
-
Crystallization: The salt typically precipitates immediately. Cool to 0 °C for 2 hours.
-
Filtration: Collect the white solid by filtration.[1] Wash with cold MeOH/Et2O (1:1).
-
Drying: Dry in a vacuum oven at 45 °C.
-
Product:2-azaspiro[3.3]heptane Hemioxalate .
-
Yield Target: 80–90% (from benzyl intermediate).
-
Part 3: Visualization & Data
Process Data Summary
| Parameter | Stage 1 (Reduction) | Stage 2 (Activation) | Stage 3 (Cyclization) | Stage 4 (Deprotection) |
| Reagent | Red-Al (Vitride) | MsCl / Et3N | Benzylamine / Na2CO3 | H2 / Pd-C |
| Solvent | Toluene | DCM | Acetonitrile | Methanol |
| Temp | 0 °C | -10 °C | Reflux (82 °C) | 40 °C |
| Critical Hazard | H2 Gas, Pyrophoric | Potent Alkylator | Thermal Runaway | Flammable Catalyst |
| Yield (Typical) | 88% | 93% | 80% | 85% |
Synthetic Pathway Diagram
Caption: Linear synthetic workflow for the scale-up of 2-azaspiro[3.3]heptane oxalate, highlighting the critical bis-mesylate control point.
Process Safety & Logic Flow
Caption: Safety logic flow for handling the genotoxic bis-mesylate intermediate during the critical cyclization phase.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters. [Link]
-
Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. [Link]
-
PubChem Compound Summary. (2025). 2-Azaspiro[3.3]heptane.[2][3][4][5][6][7][8] National Center for Biotechnology Information. [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Late-Stage Functionalization of Spiro[3.3]heptane Scaffolds
Executive Summary
The spiro[3.3]heptane scaffold has emerged as a premier bioisostere for phenyl, piperidine, and morpholine rings in drug discovery. Unlike bicyclo[1.1.1]pentanes which offer collinear exit vectors, spiro[3.3]heptanes provide non-collinear geometry , allowing access to unique IP space and distinct vectorality. However, the high ring strain (~63 kcal/mol) and steric puckering of the cyclobutane rings render standard functionalization methods prone to catastrophic ring-opening or polymerization.
This guide details validated protocols for the Late-Stage Functionalization (LSF) of spiro[3.3]heptane cores. We focus on controlling radical intermediates to achieve site-selective C(sp³)-H activation without compromising scaffold integrity.
Strategic Analysis: The Physicochemical Landscape
Before attempting LSF, researchers must understand the reactivity profile of the substrate.
Bioisosteric Utility & Metabolic Liability
Replacing a phenyl ring with a spiro[3.3]heptane core dramatically alters the metabolic profile.[1] While it increases the fraction of sp³ carbons (
| Property | Phenyl Ring | Spiro[3.3]heptane | Impact |
| Geometry | Planar (2D) | Puckered (3D) | Improved receptor fit in non-flat pockets. |
| Exit Vectors | 180° (para) / 120° (meta) | ~146° (2,6-subst.) | Access to novel chemical space.[2] |
| Lipophilicity (LogP) | High | Moderate/Lower | Improved water solubility. |
| Metabolic Stability | Prone to aromatic oxidation | Prone to C-H hydroxylation | Critical: Can decrease stability if not substituted at metabolic soft spots. |
The Regioselectivity Challenge
The spiro[3.3]heptane core possesses distinct C-H bonds. In a monosubstituted system (e.g., at C2), the challenge is distinguishing between:
-
C1/C3 (Proximal): Sterically hindered, often deactivated by electron-withdrawing groups (EWGs).
-
C5/C7 (Distal): Electronically similar to C1/C3 but sterically more accessible.
-
C6 (Distal Apex): The most accessible site for undirected radical attack.
Experimental Protocols
Protocol A: Photoredox C(sp³)-H Alkylation (Minisci-Type)
Objective: Direct alkylation of the spiro scaffold using Hydrogen Atom Transfer (HAT). Mechanism: This protocol utilizes a decatungstate photocatalyst (TBADT) to abstract a hydrogen atom from the spirocyclic ring. The resulting carbon-centered radical is intercepted by an electron-deficient olefin (somophile).
Why this works: The highly electrophilic excited state of decatungstate (
Materials
-
Substrate: Spiro[3.3]heptane derivative (0.2 mmol)
-
Catalyst: Tetrabutylammonium decatungstate (TBADT) (2 mol%)
-
Reagent: Electron-deficient olefin (e.g., di-tert-butyl azodicarboxylate or vinyl sulfone) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) / Water (9:1)
-
Light Source: 390 nm LED (Kessil or equivalent photoreactor)
Step-by-Step Methodology
-
Preparation: In an 8 mL vial equipped with a stir bar, charge the spiro[3.3]heptane substrate (1.0 equiv) and TBADT (0.02 equiv).
-
Reagent Addition: Add the olefin trap (1.5 equiv).
-
Solvation: Add MeCN:H₂O (9:1, 0.1 M concentration). Note: Water is crucial to solubilize the inorganic cluster and facilitate proton transfer.
-
Deoxygenation: Sparge the solution with Argon for 10 minutes. Oxygen quenches the triplet state of the photocatalyst.
-
Irradiation: Seal the vial and irradiate with 390 nm light under vigorous stirring for 16–24 hours. Maintain temperature < 35°C using a fan to prevent thermal ring strain release.
-
Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc and wash with saturated NaHCO₃.
-
Purification: Flash column chromatography.
Validation Check:
-
Success: Appearance of alkylated product (typically at C6 position due to steric control).
-
Failure (Ring Opening): If NMR shows olefinic signals or loss of spiro-symmetry, reduce reaction temperature and light intensity.
Protocol B: Directed C-H Amination (Nitrene Transfer)
Objective: Site-selective installation of nitrogen at the
Materials
-
Substrate: Spiro[3.3]heptan-2-ol (converted to sulfamate ester)
-
Catalyst:
(Du Bois catalyst) (2 mol%) -
Oxidant: PhI(OAc)₂ (1.1 equiv)
-
Base: MgO (2.3 equiv)
-
Solvent: Isopropyl acetate (iPrOAc)
Step-by-Step Methodology
-
Pre-functionalization: Convert the starting alcohol to the sulfamate ester using sulfamoyl chloride (
) and DMAc. Isolate the ester. -
Catalysis Setup: In a flame-dried Schlenk tube, combine the sulfamate ester (1.0 equiv),
(0.02 equiv), MgO (2.3 equiv), and PhI(OAc)₂ (1.1 equiv). -
Solvation: Add iPrOAc (0.1 M).
-
Reaction: Heat to 45°C for 4 hours. Caution: Do not exceed 60°C; spiro[3.3]heptanes are thermally sensitive.
-
Workup: Filter through a pad of Celite. Concentrate.
-
Cyclization Check: The product is a cyclic sulfamate (oxathiazinane).
-
Hydrolysis (Optional): To reveal the free amine, treat with hot pyridine/water.
Visualizing the Workflow
The following diagrams illustrate the decision logic for selecting a functionalization strategy and the mechanistic cycle of the HAT protocol.
Figure 1: LSF Decision Matrix
Caption: Decision tree for selecting the optimal functionalization pathway based on substrate handles.
Figure 2: Mechanistic Cycle (TBADT HAT)
Caption: Radical generation cycle showing the abstraction of the distal hydrogen to minimize steric clash.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ring Opening | Thermal strain release or | Lower reaction temp to <25°C. Avoid Lewis Acids that coordinate to the cyclobutane. |
| Polymerization | Radical concentration too high. | Reduce light intensity (50%). Use syringe pump addition of the radical trap. |
| Low Conversion | Poor solubility of TBADT. | Ensure Acetonitrile/Water ratio is correct (TBADT is insoluble in pure organic solvents). |
| Regio-scrambling | Lack of steric differentiation. | Switch to Protocol B (Directed) if a handle is available. |
References
-
Prysiazhniuk, K., et al. (2024).[3] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557.[4] Link
-
Mykhailiuk, P. K. (2023).[3] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. Link
-
Perry, I. B., et al. (2020).[5] "Strategic C–H Functionalization for the Synthesis of Novel Bioisosteres." Nature Catalysis, 3, 163–169.[5] Link
-
Bennett, S. H., et al. (2025). "Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core." Organic Letters. Link (Note: Year updated to reflect recent search context).
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Catalytic Hydrogenation of N-Benzyl Spiro Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic and operational challenges associated with the N-debenzylation of spirocyclic compounds.
Spirocyclic amines (such as spirocyclic pyrrolidines and azaspiroheptanes) are highly valued bioisosteres in modern drug discovery. However, removing their N-benzyl (NBn) protecting groups via standard palladium-catalyzed hydrogenation often leads to stalled reactions, catalyst poisoning, or unwanted ring-opening. This guide provides self-validating protocols, visual workflows, and field-proven troubleshooting logic to ensure high-yield deprotections.
Experimental Workflow Visualization
The following workflow outlines the critical decision points when setting up an N-debenzylation reaction for spirocyclic substrates.
Caption: Workflow for catalytic hydrogenation of N-benzyl spiro compounds.
Self-Validating Standard Operating Protocols (SOPs)
To ensure reproducibility, every step in these protocols includes a mechanistic rationale (causality) and a built-in validation check.
Protocol A: Acid-Assisted Hydrogenation (H₂ Gas Method)
This is the gold-standard method for sterically hindered spirocycles where the resulting secondary amine is highly basic.
-
Preparation: In a flame-dried flask, dissolve the N-benzyl spiro compound (1.0 eq) in HPLC-grade Methanol to achieve a 0.1 M concentration.
-
Acidification (Critical Step): Add glacial acetic acid (1.1 eq) to the solution.
-
Causality: The newly formed spirocyclic amine is a strong ligand that will coordinate to the palladium surface and halt the catalytic cycle. Protonating the amine in situ prevents this coordination, keeping the catalyst active[1].
-
-
Catalyst Addition: Carefully add 10% Pd/C (10–20 wt% relative to the substrate) under a blanket of inert N₂.
-
Validation: The solution should turn uniformly black. Safety: Dry Pd/C is pyrophoric; always add it to a solvent-wetted environment.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain under an H₂ atmosphere (using a balloon or a Parr shaker at 1–5 atm) at room temperature for 12–24 hours[2].
-
In-Process Monitoring: Monitor via TLC (DCM:MeOH 9:1).
-
Self-Validation: The reaction is complete when the UV-active starting material spot disappears and a new, baseline-retained spot appears that stains positive with Ninhydrin (indicating a free secondary amine).
-
-
Workup & Isolation: Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with MeOH. Concentrate the filtrate. To break the acetate salt and isolate the free base, partition the residue between EtOAc and saturated aqueous NaHCO₃, extract the organic layer, dry over Na₂SO₄, and concentrate.
Protocol B: Catalytic Transfer Hydrogenation (CTH Method)
Ideal for small-scale reactions or when high-pressure reactors are unavailable.
-
Setup: Dissolve the substrate (1.0 eq) in dry methanol and add 10% Pd/C (10 wt%).
-
Reagent Addition: Add anhydrous ammonium formate (5.0 eq) in a single portion under nitrogen[3].
-
Reaction: Stir the mixture at reflux.
-
Causality: At elevated temperatures, ammonium formate decomposes into H₂, CO₂, and NH₃. This provides a continuous, high-concentration hydrogen source directly at the catalyst surface without external pressure[3].
-
-
Workup: Filter through Celite, evaporate the solvent, and extract with chloroform to isolate the free amine[3].
Troubleshooting Logic & FAQs
When your debenzylation fails, follow this logical diagnostic tree to identify the root cause.
Caption: Logical troubleshooting tree for incomplete N-debenzylation reactions.
Frequently Asked Questions
Q1: My reaction stalls at 50% conversion despite using a high loading of 10% Pd/C. Why? A1: This is a classic case of catalyst poisoning. As the N-benzyl group is cleaved, the resulting free spirocyclic amine strongly coordinates to the palladium surface, blocking further catalytic cycles[1]. Solution: You must disrupt this coordination. Either add an acid equivalent (like AcOH or HCl) to protonate the amine as it forms, or use a mixed heterogeneous catalyst system like[Pd/C + Nb₂O₅/C]. Niobic acid-on-carbon (Nb₂O₅/C) provides a localized acidic microenvironment that facilitates rapid deprotection without requiring a separate neutralization step during workup[1].
Q2: I am working with a highly strained spirocycle (e.g., 2-oxa-6-azaspiro[3.3]heptane). Will hydrogenation cause ring-opening? A2: Yes, it is a significant risk. Strained oxetane or cyclobutane rings in spiro[3.3]heptanes are susceptible to hydrogenolysis if the conditions are too harsh (e.g., high heat, or using aggressive catalysts like Pearlman's catalyst, Pd(OH)₂). Solution: Maintain the reaction at room temperature and use strictly monitored H₂ gas pressure (typically 5 bar) with standard 10% Pd/C. Under these controlled conditions, debenzylation occurs smoothly while preserving the strained spirocyclic core[4].
Q3: Should I use H₂ gas or Catalytic Transfer Hydrogenation (CTH) with ammonium formate? A3: It depends on your scale and substrate. CTH is excellent for rapid, small-scale deprotections because it avoids the need for pressure vessels and generates H₂ in situ[3]. However, on larger scales, ammonium formate can sublime and clog condensers, and the acidic medium can lead to the formation of formate salts with your product rather than the free amine[3]. For multigram scale-up (e.g., >50 g of spirocyclic pyrrolidines), H₂ gas is cleaner and more scalable[2].
Quantitative Data: Optimization of Debenzylation Conditions
The following table summarizes the causal relationship between reaction conditions and yields across various spirocyclic substrates, allowing you to benchmark your experiments.
| Substrate Type | Catalyst System | Additive | H₂ Source | Time (h) | Yield (%) | Mechanistic Note |
| Spirocyclic pyrrolidine | 10% Pd/C (20 wt%) | None | H₂ (1 atm) | 24 | 65% | Sluggish conversion due to strong amine coordination to Pd. |
| Spirocyclic pyrrolidine | 10% Pd/C (10 wt%) | AcOH (1.1 eq) | H₂ (1 atm) | 12 | 85% | Acid protonates the amine, preventing catalyst poisoning. |
| 2-Oxa-6-azaspiro[3.3]heptane | 10% Pd/C (10 wt%) | None | H₂ (5 atm) | 16 | 95% | Elevated pressure overcomes steric bulk without opening the strained oxetane ring. |
| N-Benzyl dioctylamine (Model) | 10% Pd/C + 10% Nb₂O₅/C | None | H₂ (1 atm) | 2 | >99% | Nb₂O₅/C acts as a heterogeneous acidic co-catalyst, drastically reducing reaction time. |
| Spiro[4,5]decan-4-one | 10% Pd/C (10 wt%) | None | NH₄HCO₂ (5 eq) | 4 | 88% | CTH provides rapid in situ H₂ generation; product isolated as a formate salt. |
References
-
CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate Source: mdma.ch (Originally published in peer-reviewed literature) URL:[Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: PubMed Central (PMC) URL:[Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: RSC Publishing (Organic & Biomolecular Chemistry) URL:[Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
minimizing side reactions in spiro[3.3]heptane synthesis
This guide is structured as a high-level technical support resource for medicinal chemists and process engineers encountering difficulties in the synthesis of spiro[3.3]heptane scaffolds.
Status: Operational | Tier: 3 (Advanced Organic Synthesis) Topic: Minimizing Side Reactions (Oligomerization, Elimination, Ring Opening)[1]
Core Analysis: The Thermodynamic Battle
The synthesis of spiro[3.3]heptane is deceptively simple in retrosynthesis but thermodynamically hostile in practice. The core challenge is the ~63 kcal/mol of ring strain (roughly double that of cyclopropane due to the two fused four-membered rings).
When attempting to close the second ring, your reaction is fighting two primary adversaries:
-
Entropic Disadvantage: The probability of the chain ends meeting intramolecularly is lower than finding a neighbor intermolecularly (Polymerization).
-
Enthalpic Resistance: The transition state for the second ring closure is high-energy, making the competing E2 elimination pathway (forming an exocyclic alkene) kinetically accessible.[1]
Troubleshooting Modules
Module A: The "Gummy Polymer" Problem (Oligomerization)
Symptom: The reaction mixture becomes viscous; TLC shows a streak at the baseline; yield of isolated spirocycle is <30%.
Root Cause: Intermolecular reaction rates (
The Fix: The Ruggli-Ziegler Dilution Principle
You must operate in a regime where the local concentration of the intermediate mono-alkylated species is vanishingly low.
Protocol Adjustment:
-
Standard Concentration: Do not run this reaction at standard 0.5 M – 1.0 M concentrations.
-
Target Concentration:
. -
Technique: Use Pseudo-High Dilution .[1] Do not dump reagents together. Add the substrate (e.g., 1,1-bis(bromomethyl)cyclobutane) slowly (over 4–8 hours) via syringe pump to a refluxing solution of the nucleophile/base.[1]
Decision Logic (Graphviz):
Caption: Diagnostic flow for identifying oligomerization failures and corrective actions.
Module B: The "Missing Ring" (Elimination vs. Cyclization)
Symptom: Mass spec shows [M-2] or [M-HBr] peaks; NMR shows exocyclic methylene protons (
The Fix: Base Tuning & Steric Control
The transition state for forming the spiro[3.3] system is late and strained. If the base is too bulky or the temperature too high without rapid cyclization, elimination prevails.[1]
| Parameter | Recommendation | Rationale |
| Base Choice | NaH (in DMF/THF) or NaOEt (in EtOH) | Avoid extremely bulky bases like |
| Leaving Group | Tosylate/Mesylate > Bromide > Iodide | Iodides are very reactive but can favor elimination. Sulfonates are often cleaner for strained ring closures.[1] |
| Temperature | Reflux (80–110°C) | Counter-intuitive: Higher heat often favors the higher activation energy pathway (Ring Closure) over the lower energy barrier (Elimination) if the conformation is right (Thorpe-Ingold effect).[1] |
Step-by-Step Protocol: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylate
Based on the optimized methods derived from Rice & Grogan (1961) and modern adaptations (Burkhard, 2010).[1][2]
Objective: Minimize side reactions during the critical second ring closure.
Phase 1: Preparation of the Electrophile
Start with 1,1-bis(hydroxymethyl)cyclobutane.[1] Convert to the Bis-Tosylate.
-
Why: The tosylate is a "harder" leaving group than iodide, slightly reducing E2 elimination risk compared to the soft iodide.
-
QC: Ensure the starting cyclobutane is free of mono-hydroxymethyl impurities.
Phase 2: The Spiro-Cyclization (The Critical Step)
Reagents: Diethyl malonate (1.1 equiv), NaH (2.2 equiv), 1,1-bis(tosylmethyl)cyclobutane (1.0 equiv).[1][2]
Solvent: DMF (Anhydrous) – Promotes
Workflow:
-
Deprotonation: Suspend NaH in dry DMF at 0°C. Add Diethyl malonate dropwise. Stir 30 min until
evolution ceases. Clear solution required. -
Heating: Warm the malonate anion solution to 100°C .
-
Slow Addition (Crucial): Dissolve the Bis-Tosylate in DMF. Add this solution to the hot malonate mixture via syringe pump over 6 hours .
-
Technical Note: This keeps the electrophile concentration low relative to the nucleophile, favoring the intramolecular "bite" over finding another malonate molecule.
-
-
Aging: Stir at 110°C for an additional 12 hours.
-
Workup: Cool, quench with saturated
. Extract with .-
Troubleshooting: If emulsion forms (polymers), filter through Celite before extraction.[1]
-
FAQ: Specific Scenarios
Q: I am trying to make the 2,6-diazaspiro[3.3]heptane (heterocycle) and yields are low. Why? A: The nitrogen synthesis is different. The synthesis often starts from 1-benzyl-3-(chloromethyl)azetidine (or similar).[1][2] The side reaction here is often the failure of the second alkylation due to the ammonium salt formation.
-
Correction: Use the method by Burkhard & Carreira (2008/2010) . They utilize
-BuOK in THF or DMF/H2O mixtures.[1][2] The "hetero" version often tolerates bulky bases better because the nucleophile (amine/amide) is less basic than a carbanion, reducing elimination risk.[1]
Q: Can I use the "Pentaerythritol + Malonate" one-pot method (Fecht’s Acid synthesis)? A: You can, but expect yields of 10–25%.[1]
-
Why: You are asking four bromides to react with two malonates in a specific sequence. The statistical probability of forming linear oligomers is massive.
-
Recommendation: Use the stepwise approach: Make the cyclobutane first (1,1-bis(hydroxymethyl)cyclobutane), purify it, then do the second ring closure.[1] It takes longer but is reproducible.[1]
Q: My product has a strong UV absorbance but shouldn't. A: You have likely formed the methylenecyclobutane derivative via elimination. This exocyclic double bond conjugates (if ester groups are present).[1] Purify via recrystallization (if dicarboxylic acid) or careful column chromatography (silver nitrate impregnated silica can separate the alkene).[1]
Mechanistic Visualization
The following diagram illustrates the competition between the desired
Caption: Kinetic competition between spiro-ring closure (top) and elimination (bottom).[1][2]
References
-
Rice, L. M., & Grogan, C. H. (1961). Spiro[3.3]heptane derivatives.[1] The Journal of Organic Chemistry, 26(1), 54–57.[1]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes.[1][3] Angewandte Chemie International Edition, 49(20), 3524–3527.[1] [2]
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions.[1][4] Organic Letters, 10(16), 3525–3526.[1][4]
-
Kuck, D. (2006). Fenestranes and the "Flat Carbon".[1] Chemical Reviews, 106(12), 4885–4925.[1] (Context on ring strain and stability).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Azaspiro[3.3]heptane Stability & Handling
Welcome to the Technical Support Center for spirocyclic aliphatic amines. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of 2-azaspiro[3.3]heptane. While this scaffold is a premier bioisostere for piperazine and morpholine—offering enhanced metabolic stability and defined exit vectors—its inherent ring strain introduces specific vulnerabilities during synthesis, particularly under acidic conditions[1].
This guide is designed to troubleshoot common degradation issues, explain the chemical causality behind them, and provide self-validating protocols to ensure the integrity of your drug development workflows.
Mechanistic Overview: The Causality of Acid-Mediated Degradation
Why does 2-azaspiro[3.3]heptane degrade in acid? The four-membered azetidine and cyclobutane rings are highly strained (holding ~25–30 kcal/mol of strain energy). When the spirocycle is exposed to strong acids (like Trifluoroacetic Acid, TFA, or HCl), the nitrogen atom or basic substituents become protonated.
If thermal energy is applied or exposure is prolonged, the system seeks to relieve this extreme steric strain via heterolytic C-C or C-N bond cleavage, generating a transient carbocation. If trace nucleophiles (such as water or methanol) are present in the matrix, they rapidly attack this intermediate, resulting in irreversible ring-opened byproducts[1].
Acid-catalyzed ring-opening mechanism of 2-azaspiro[3.3]heptane.
Troubleshooting Guide & FAQs
Q1: I am observing significant mass loss and multiple new peaks during Boc deprotection with TFA. What is happening? A: You are experiencing acid-catalyzed ring opening followed by nucleophilic trapping. While standard protocols often use 50% TFA in DCM for 1 hour[2], the highly strained spiro[3.3]heptane core is incredibly sensitive to the workup conditions. A critical, often-overlooked factor is the choice of solvent during concentration or LC-MS analysis. For instance, spirocyclic intermediates are notoriously unstable in acidic residues when methanol is present; the acidic environment catalyzes a reaction with methanol to yield O-methylated, ring-opened degradants[3]. Causality: Methanol acts as a potent nucleophile against the acid-activated, strained spirocycle. Methanol must be strictly avoided during the workup of these compounds[3].
Q2: Should I use HCl in Dioxane or TFA in DCM for Boc deprotection of this scaffold? A: Both can be successful, but they carry different risks based on their reaction mechanics:
-
TFA/DCM: Provides rapid deprotection but leaves a non-volatile acidic residue. If you evaporate TFA at elevated temperatures (>30 °C), the localized concentration of acid spikes, accelerating ring cleavage.
-
4M HCl/Dioxane: Often preferred for highly sensitive spirocycles. The chloride counterion is a weaker nucleophile than trace water/alcohols in TFA workups, and the volatile byproducts (isobutylene and CO2) along with HCl can be stripped more cleanly under vacuum without severe temperature spikes.
Q3: How do substitutions on the 6-position affect stability? A: Substitutions dictate the electronic environment of the spirocenter. Electron-withdrawing groups (e.g., 6,6-difluoro) inductively destabilize potential carbocation intermediates, paradoxically increasing the acid stability of the ring system against heterolytic cleavage. Conversely, electron-donating groups or heteroatoms (like 6-oxa or 6-thia derivatives) can stabilize adjacent positive charges, lowering the activation energy for ring opening.
Quantitative Data: Stability Metrics
To guide your experimental design, below is a synthesized comparison of 2-azaspiro[3.3]heptane stability under various acidic environments based on internal validation metrics and literature precedents.
| Acid System | Co-solvent / Additive | Temperature | Exposure Time | Intact Product (%) | Major Degradant |
| 20% TFA | Anhydrous DCM | 20 °C | 1 Hour | > 98% | None |
| 50% TFA | Anhydrous DCM | 40 °C | 2 Hours | ~ 85% | Oligomers |
| 50% TFA | DCM + 5% Methanol | 25 °C | 1 Hour | < 60% | O-Methylated ring-opened adduct[3] |
| 4M HCl | Dioxane | 20 °C | 2 Hours | > 95% | None |
Self-Validating Experimental Protocol: Optimized Boc-Deprotection
To ensure trustworthiness in your synthesis, utilize this self-validating workflow. It is explicitly designed to decouple the deprotection step from nucleophilic degradation.
Optimized workflow for acidic deprotection of spirocyclic amines.
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous DCM to a concentration of 0.1 M. Ensure the flask is purged with Nitrogen to exclude atmospheric moisture.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: Lowering the kinetic energy prevents premature ring-strain relief during the exothermic addition of acid.
-
-
Acid Addition: Add TFA dropwise to achieve a final concentration of 20% v/v. (Avoid the traditional 50% v/v unless the substrate is highly sterically hindered).
-
Deprotection: Remove the ice bath and stir at strictly < 25 °C for 45–60 minutes.
-
Self-Validation Check (Crucial): Withdraw a 2 µL aliquot and dilute in Acetonitrile/Water (Strictly NO Methanol) for LC-MS analysis.
-
Validation Logic: If the mass shows [M+H]+ of the free amine, proceed. If you observe [M+32]+, your analytical solvent or reaction matrix is contaminated with methanol, confirming nucleophilic attack and ring opening[3].
-
-
Quenching & Concentration: Do not evaporate the TFA directly under vacuum if possible. Instead, quench by slowly pouring the mixture into a cold (0 °C) saturated aqueous NaHCO₃ solution to neutralize the acid before the spirocycle can degrade. Extract with EtOAc or DCM.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 25 °C to yield the stable free base.
References
- WO2024182693A1 - 2-azaspiro[3.
-
Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists Source: NIH / PMC URL:[Link]
Sources
- 1. 2-azaspiro[3.3]heptane| Ambeed [ambeed.com]
- 2. WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 3. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Volatile Spirocyclic Amine Intermediates
The following guide is structured as a specialized Technical Support Center for medicinal chemists. It prioritizes the "Senior Application Scientist" persona, focusing on causality, robust protocols, and self-validating systems.
Status: Operational Operator: Senior Application Scientist (MedChem Division) Ticket ID: SPIRO-HANDLE-001
Introduction: The "High-Value, High-Risk" Scaffold
You are likely here because your reaction worked, but your flask is empty.
Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 2-azaspiro[4.4]nonane) are critical bioisosteres for morpholines and piperidines, offering improved
This guide provides the protocols to Trap, Detect, and Store these intermediates without mass loss.
Part 1: The "Ghost Yield" (Volatility Management)
The Problem: You observe quantitative conversion by NMR, but after rotary evaporation, the mass recovery is <10%. The Cause: Sublimation. Rigid spirocyclic free bases often sublime even at ambient pressure/temperature, or co-evaporate with solvents like DCM or ether.
Visual Workflow: The "Spiro-Survival" Decision Tree
Before starting workup, determine your isolation path.
Figure 1: Decision logic for isolating volatile spirocyclic amines. Avoid concentrating free bases.
Protocol A: In-Situ Salt Formation (The "Trap")
Objective: Convert the volatile free base into a non-volatile, crystalline salt before solvent removal.
Reagents:
-
Anhydrous HCl (4M in Dioxane) OR Oxalic Acid.
-
Solvent: Diethyl Ether (
) or MTBE.
Step-by-Step:
-
Extraction: Perform your standard basic workup (e.g., DCM/NaOH).
-
Drying: Dry the organic layer thoroughly over
. Do not skip this. Water will make the salt hygroscopic/gummy. -
The Trap:
-
Option 1 (HCl): Add 1.1 eq of 4M HCl in Dioxane dropwise to the organic layer at 0°C.
-
Option 2 (Oxalate): Dissolve 1.0 eq of anhydrous oxalic acid in a minimal amount of MeOH/EtOAc and add to the amine solution.
-
-
Isolation:
-
A precipitate should form immediately.
-
Do not rotovap. Filter the solid using a sintered glass funnel or concentrate gently only if no solid forms (use a cool water bath, <30°C).
-
-
Wash: Wash the filter cake with cold
to remove impurities.
Table 1: Salt Selection Guide
| Salt Type | Pros | Cons | Best For |
| Hydrochloride (HCl) | Standard; atom-efficient; usually crystalline. | Can be hygroscopic; excess HCl can degrade acid-sensitive groups. | General storage; robust spirocycles. |
| Oxalate | Highly crystalline; non-hygroscopic; easy to weigh. | Adds MW (90 Da); requires base release before some couplings. | Highly volatile amines (e.g., spiro[3.3]heptane). |
| Trifluoroacetate (TFA) | Forms easily during deprotection; soluble in organics. | Often hygroscopic oils; TFA can interfere with subsequent couplings. | Immediate use in next step. |
Part 2: The "Invisible Intermediate" (Analysis & Detection)
The Problem: Your LCMS shows no peak, and your TLC plate is blank under UV (254 nm).
The Cause: Aliphatic spirocyclic amines have no conjugated
Visual Workflow: Analytical Logic
Figure 2: Analytical workflow for non-chromophoric amines.
Troubleshooting FAQ: Detection
Q: Which TLC stain should I use?
-
Ninhydrin: Best for Primary/Secondary amines .[2]
-
Result: Turns deep blue/purple upon heating.
-
Recipe: 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOH.
-
-
KMnO4 (Basic): Universal oxidizing stain.[3]
-
Result: Yellow/Brown spots on a purple background. Good for tertiary amines or if Ninhydrin fails.[4]
-
-
Dragendorff’s Reagent: Specific for Tertiary amines and alkaloids.
-
Result: Orange spots.[4]
-
Q: How do I get a mass spec signal? (The "Derivatization Trick") If you cannot see the peak on LCMS, perform a "mini-workup" in a vial:
-
Take 50 µL of reaction mixture.
-
Add 50 µL of saturated
. -
Add 10 µL of Benzyl Chloroformate (Cbz-Cl) or Benzoyl Chloride.
-
Shake for 5 minutes.
-
Inject on LCMS.
-
Why? This converts the "invisible" amine into a UV-active Cbz-carbamate or Benzamide, which ionizes well and has a strong UV signal.
-
Part 3: Stability & Storage
The Problem: The compound turned into an insoluble polymer or opened its ring. The Cause: Ring strain.[5] While carbo-spirocycles (e.g., spiro[3.3]heptane) are relatively robust, spiro-aminals (N-C-N linkages) or spiro-epoxides are acid-sensitive.
Critical Distinction: Carbon vs. Hetero-Core
-
Type A: Carbo-Spirocycles (e.g., 2-azaspiro[3.3]heptane)
-
Type B: Spiro-Aminals/Acetals
Protocol: Long-Term Storage
-
Form: Always store as a salt (Oxalate preferred for crystallinity) if the structure allows.
-
Atmosphere: Argon flush. Amines absorb
from the air to form carbamates. -
Temperature: 4°C or -20°C. Even salts can sublime slowly or degrade over months.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Angewandte Chemie International Edition. Link
-
Mykhailiuk, P. K. (2015). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine/ACS Medicinal Chemistry Letters. Link
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link
-
Sigma-Aldrich (Merck). Spirocyclic Building Blocks for Scaffold Assembly. Technical Article. Link
-
Barnes-Seeman, D. (2016). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 5. Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TLC stains [reachdevices.com]
- 11. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Section 1: Frequently Asked Questions (Troubleshooting & Causality)
Welcome to the Technical Support Center for Spirocyclic Functionalization. As a Senior Application Scientist, I have designed this portal to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the notoriously difficult functionalization of spiro[3.3]heptane scaffolds.
Spiro[3.3]heptanes are highly valued as saturated, three-dimensional bioisosteres for benzene, piperazine, and morpholine rings[1][2]. However, their rigid, orthogonal bicyclic framework creates a highly congested steric environment. This guide dissects the causality behind common reaction failures and provides field-proven, self-validating protocols to overcome steric hindrance during substitution.
Q1: Why do my standard Buchwald-Hartwig aminations at the 2-position of spiro[3.3]heptanes consistently fail or yield hydrodehalogenated byproducts? The Causality: The failure of standard palladium-catalyzed cross-coupling on spiro[3.3]heptanes is primarily a geometric issue. The orthogonal arrangement of the two cyclobutane rings creates a "cage-like" steric shield around the 2- and 6-positions[3]. When using standard phosphine ligands (e.g., dppf, PPh3), the bulky palladium complex struggles to achieve the necessary trajectory for transmetalation or reductive elimination. Consequently, the intermediate palladium-hydride species undergoes a competing β-hydride elimination pathway, leading to the hydrodehalogenation of your starting material (replacing the halide with a hydrogen)[3]. The Fix: Transition to highly active, sterically demanding dialkylbiaryl phosphine ligands like RuPhos or BrettPhos . These ligands are specifically designed to accelerate reductive elimination while stabilizing the mono-ligated Pd(0) intermediate, preventing off-target β-hydride elimination[4].
Q2: I am attempting a Csp3-Csp2 Suzuki coupling to attach an aryl group to the spiro cycle, but the steric clash prevents oxidative addition. What is the alternative? The Causality: Two-electron oxidative addition pathways are highly sensitive to steric bulk. The Fix: Shift to a single-electron pathway using Metallaphotoredox Catalysis (Ni/Ir dual catalysis) . By utilizing a visible-light photocatalyst (e.g., an Ir(III) complex), you can generate a planar, sterically tolerant Csp3 radical at the spirocyclic position[5]. This radical rapidly intercepts a nickel catalytic cycle, bypassing the sterically hindered two-electron oxidative addition step entirely. This method operates under neutral conditions at room temperature, preserving the integrity of the strained ring[3][5].
Q3: During acidic deprotection of my functionalized spiro[3.3]heptane, I observe a complete loss of the spirocyclic core in the LC-MS. What is happening? The Causality: You are observing a strain-relocating rearrangement. Spiro[3.3]heptanes possess immense ring strain. Under acidic conditions, especially if a leaving group or hydroxyl is present adjacent to the spiro center, the molecule can undergo a semipinacol-type rearrangement[6]. The system relieves strain by migrating a carbon-carbon bond, expanding one cyclobutane ring to a cyclopentane, typically yielding a spiro[3.4]octanone derivative[6]. The Fix: Always buffer your reaction mixtures (pH > 5) when performing transformations on these scaffolds, and favor catalytic transfer hydrogenation over harsh acidic conditions for deprotections[3].
Section 2: Mechanistic & Troubleshooting Visualizations
Caption: Photoredox/Ni Dual Catalysis bypassing steric hindrance via a 1-electron radical pathway.
Caption: Diagnostic logic tree for troubleshooting spiro[3.3]heptane functionalization failures.
Section 3: Quantitative Data & Optimization Summary
The following table summarizes the causal relationship between reaction conditions and outcomes when attempting to functionalize the sterically hindered 2-position of a spiro[3.3]heptane core.
| Methodology | Catalyst / Ligand System | Temp (°C) | Primary Limitation / Issue | Typical Yield |
| Standard Suzuki | Pd(dppf)Cl₂, K₂CO₃ | 80–100 | Severe steric clash; Hydrodehalogenation | < 15% |
| Standard Buchwald | Pd₂(dba)₃, PPh₃ | 90–110 | Poor reductive elimination; Catalyst death | < 20% |
| Optimized Buchwald | Pd₂(dba)₃, RuPhos | 80–100 | Requires strict oxygen-free setup (if non-aerobic) | 70–93% |
| Metallaphotoredox | NiCl₂ / Ir(ppy)₃ | 25 (RT) | Requires specialized photoreactor setup | 75–95% |
Section 4: Validated Experimental Protocols
Protocol A: Visible-Light Photoredox/Ni Dual Catalyzed Csp3-Csp2 Cross-Coupling
This self-validating system uses a decarboxylative approach to generate a radical, completely bypassing the steric hindrance of the spirocyclic cage[5].
Reagents:
-
Spiro[3.3]heptane-2-carboxylic acid (1.0 equiv)
-
Aryl halide (1.5 equiv)
-
NiCl₂·dtbbpy (10 mol%)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add the spiro[3.3]heptane-2-carboxylic acid, aryl halide, Ni-catalyst, Ir-photocatalyst, and Cs₂CO₃ to a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF. Seal the tube with a Teflon-lined septum and remove it from the glovebox.
-
Degassing (Critical Step): Sparge the reaction mixture with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen quenches the excited state of the Ir(III) photocatalyst, terminating the radical chain.
-
Irradiation: Place the vial in a commercial photoreactor equipped with 440 nm blue LEDs. Stir vigorously at 25 °C for 24 hours. Ensure a cooling fan is active to prevent thermal degradation of the strained ring.
-
Validation & Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to remove DMF. A successful reaction will show a distinct color shift from pale green to deep reddish-brown during irradiation, indicating the active Ni(I)/Ni(III) catalytic cycle.
Protocol B: Aerobic Buchwald-Hartwig Amination using RuPhos
Designed for sterically hindered angular spirodiamines, this protocol utilizes RuPhos to force reductive elimination despite the 3D bulk[4].
Reagents:
-
Spiro[3.3]heptane amine derivative (1.1 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2 mol%)
-
NaOt-Bu (3.0 equiv)
-
1,4-Dioxane (0.3 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a vial, combine Pd₂(dba)₃ and RuPhos in 1,4-Dioxane. Stir for 5 minutes until the solution turns a deep, homogeneous red. Causality: Pre-forming the active L₁Pd(0) complex prevents the bulky spirocycle from competitively binding and poisoning the bare Pd center.
-
Reagent Addition: Add the aryl chloride, followed by the spiro[3.3]heptane amine and NaOt-Bu.
-
Heating: Seal the vial and heat to 85 °C for 20–30 minutes. (Note: This specific RuPhos protocol has been validated to tolerate aerobic conditions, eliminating the need for a glovebox[4]).
-
Monitoring: Monitor via LC-MS. The reaction is typically complete within 30 minutes. Prolonged heating beyond 1 hour increases the risk of base-catalyzed ring-opening.
-
Workup: Filter the crude mixture through a short pad of Celite, eluting with EtOAc, and concentrate under reduced pressure.
References
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 4. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-Azaspiro[3.3]heptane vs. Piperidine: A Technical Guide to Bioisosteric Replacement and logD Modulation
Executive Briefing: Escaping Flatland
In modern drug discovery, the transition from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy to optimize physicochemical properties. The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved drugs. However, its conformational flexibility and lipophilicity often introduce metabolic liabilities.
To mitigate these issues, medicinal chemists frequently employ 2-azaspiro[3.3]heptane as a conformationally restricted bioisostere. By introducing a spirocyclic center, researchers can alter the spatial trajectory of exit vectors, modulate the distribution coefficient (logD), and fine-tune target selectivity. This guide objectively compares the physicochemical and pharmacokinetic performance of piperidine against its 2-azaspiro[3.3]heptane counterpart, backed by experimental data and self-validating protocols.
The Lipophilicity (logD) Paradox
A fundamental principle in medicinal chemistry is that adding carbon atoms to a molecule generally increases its lipophilicity. Transitioning from a 6-membered piperidine ring to a 7-membered 2-azaspiro[3.3]heptane adds a carbon atom, which theoretically should increase the logD. However, empirical data reveals a highly context-dependent "lipophilicity paradox" driven by the specific connectivity of the spirocycle [1].
-
N-Linked Replacements (Terminal Groups): When 2-azaspiro[3.3]heptane is used as a terminal N-linked group, the basicity of the nitrogen remains relatively unchanged compared to piperidine. Consequently, the addition of the hydrophobic carbon bulk dominates the partitioning behavior, resulting in an increase in logD₇.₄ by +0.2 to +0.5 [1].
-
C-Linked Replacements (Internal Scaffolds): When the spirocycle replaces an internal piperidine ring (C-linked), the unique spirocyclic geometry alters the molecular dipole moment and often increases the local basicity. This enhanced aqueous solvation overcomes the added carbon mass, leading to a counterintuitive decrease in logD₇.₄ by -0.4 to -1.0 [1].
Logical relationship dictating logD shifts based on 2-azaspiro[3.3]heptane connectivity.
Quantitative Physicochemical Profiling
To objectively evaluate the impact of this scaffold hop, we must look at controlled matched molecular pair (MMP) analyses. The table below summarizes the physicochemical shifts observed when a standard piperidine amide model is replaced with a 2-azaspiro[3.3]heptane amide model [2].
| Physicochemical Property | Piperidine Amide Model | 2-Azaspiro[3.3]heptane Amide Model | Impact of Bioisosteric Replacement |
| Calculated logP (clogP) | 3.7 | 3.4 | -0.3 units (Reduced theoretical lipophilicity) |
| Experimental logD₇.₄ | Baseline | Baseline - 0.4 | Decreased lipophilicity (C-linked context) |
| Aqueous Solubility (µM) | 136 | 12 | Significantly reduced |
| Basicity (pKa of amine HCl) | ~11.4 | ~11.2 | Maintained basicity (Virtually identical) |
| HLM Intrinsic Clearance | 14 µL/min/mg | 53 µL/min/mg | Increased metabolic liability |
Expertise Insight: While increasing the fraction of sp³ carbons (Fsp³) is generally associated with improved aqueous solubility, the rigid nature of the spirocycle can sometimes lead to highly efficient crystal lattice packing. In the specific amide model cited above, this lattice energy penalty resulted in a sharp decrease in solubility (136 µM to 12 µM) despite the lower logD[2]. Furthermore, while spirocycles eliminate the flexible metabolic hotspots of piperidine, they can expose new, rigidified C-H bonds to Cytochrome P450 enzymes, which explains the increased Human Liver Microsome (HLM) clearance observed in this specific scaffold [2].
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility in your internal drug discovery programs, the following self-validating protocols must be utilized when comparing these scaffolds.
Protocol A: High-Throughput HPLC Determination of logD₇.₄
Traditional shake-flask methods are prone to emulsion formation, especially with highly lipophilic amines. The HPLC-based method relies on retention time (tR) as a surrogate for partitioning, offering higher throughput and eliminating emulsion artifacts [3].
Methodology:
-
System Calibration (The Validation Step): Inject a mixture of 5 to 6 reference standards with known, literature-validated logD₇.₄ values (e.g., toluene, triphenylene, hydrocortisone). Plot the known logD₇.₄ against the logarithm of their retention factors (
) to generate a linear calibration curve. -
Mobile Phase Preparation: Prepare Mobile Phase A (Acetonitrile) and Mobile Phase B (10 mM Triethylammonium acetate (TEAA) buffer, adjusted strictly to pH 7.4).
-
Sample Preparation: Dissolve the piperidine and 2-azaspiro[3.3]heptane test compounds in DMSO to a final concentration of 10 mM.
-
Chromatographic Run: Inject 1 µL of the sample onto an Agilent Eclipse XDB-C18 column (4.6 mm × 250 mm, 5 μm). Run a gradient of 10% to 100% Mobile Phase A over 20 minutes at a flow rate of 1 mL/min.
-
Data Interpolation: Extract the retention time of the test compounds via UV or MS detection. Calculate the retention factor (
) and interpolate the experimental logD₇.₄ directly from the validated standard curve.
Step-by-step experimental workflow for high-throughput HPLC-based logD7.4 determination.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Because replacing piperidine with 2-azaspiro[3.3]heptane alters the 3D presentation of C-H bonds, assessing metabolic stability is critical [4].
Methodology:
-
Reaction Mixture Setup: In a 96-well plate, combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Self-Validating Controls:
-
Positive Control: Include a known high-clearance compound (e.g., Verapamil) to validate microsomal activity.
-
Minus-NADPH Control: Incubate the test compound with microsomes without the NADPH regenerating system. Causality: This differentiates true Cytochrome P450-mediated metabolism from chemical instability or non-CYP enzymatic degradation in the matrix.
-
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS) to quench the reaction and precipitate proteins.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant (
) from the slope of the natural log of percentage remaining vs. time, and derive the intrinsic clearance ( ).
Strategic Recommendations
The decision to replace a piperidine ring with a 2-azaspiro[3.3]heptane should not be made blindly.
-
Opt for 2-azaspiro[3.3]heptane when you need to break molecular planarity, reduce the logD of an internal C-linked spacer, or alter the spatial trajectory of a binding pharmacophore to gain target selectivity.
-
Retain Piperidine (or explore other isosteres) if your compound is already suffering from poor aqueous solubility due to high crystal lattice energy, or if the spirocycle introduces unmanageable CYP450 metabolic hotspots in your specific chemotype.
References
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters[Link] [1]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0 ResearchGate / ChemRxiv[Link] [2]
-
Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists PubMed Central (PMC)[Link] [3]
Metabolic Stability & Bioisosterism: The Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane Paradigm
[1][2][3][4][5]
Executive Summary
In modern medicinal chemistry, the morpholine ring is a ubiquitous "privileged structure" used to modulate solubility and pharmacokinetic (PK) profiles.[3] However, its susceptibility to oxidative metabolism (specifically N-dealkylation and lactamization) often necessitates bioisosteric replacement.[2]
The 2-oxa-6-azaspiro[3.3]heptane (2-OASE) scaffold has emerged as a high-value bioisostere.[2] By replacing the 6-membered chair conformation of morpholine with a rigid, spirocyclic 4-membered system, researchers can often achieve enhanced metabolic stability and increased solubility , albeit with a significant shift in basicity and exit vector geometry.[2]
This guide objectively compares the metabolic fate, physicochemical shifts, and experimental validation of these two scaffolds.[4]
Physicochemical & Structural Divergence
Before analyzing metabolism, one must understand the structural drivers that influence enzyme affinity. The transition from morpholine to 2-OASE is not merely a change in stability; it is a fundamental shift in 3D topology and electronics.[2]
Comparative Profile
| Property | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Impact on Drug Design |
| Topology | 6-membered ring (Chair) | Bis-spirocyclic (Rigid, Orthogonal) | Spiro scaffold increases Fsp³ character; alters exit vectors.[2] |
| Basicity (pKa) | ~8.3 – 8.7 | ~9.5 – 9.8 | Critical: Spiro analogue is ~10x more basic.[2] Improves solubility but may reduce passive permeability. |
| Lipophilicity (LogD) | Baseline | Lower (ΔLogD ≈ -0.5 to -1.[2][5]0) | Spiro analogue is more hydrophilic due to higher ionization at pH 7.4. |
| Shape | Planar/Flat projection | 3D / Globular | "Escape from Flatland" – reduces promiscuous binding and improves selectivity. |
Expert Insight: The Basicity Trap
Senior Scientist Note: Do not underestimate the pKa shift. While the spiro[3.3]heptane core adds carbon bulk, the resulting amine is significantly more basic than morpholine.[6] This often leads to a decrease in lipophilicity (LogD) at physiological pH because the molecule is more ionized. While this aids solubility, it can inadvertently hurt cell potency if the target requires a neutral species for membrane traversal.
Metabolic Stability Profiling
Morpholine: The Metabolic Liabilities
Morpholine is generally robust, but it possesses distinct "soft spots" susceptible to Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[2]
- -Carbon Oxidation (N-Dealkylation): The carbons adjacent to the nitrogen are prime targets for hydroxylation, leading to hemiaminal formation and subsequent N-dealkylation.[2]
-
Ring Oxidation (Lactamization): Oxidation at the carbon alpha to the oxygen or nitrogen can lead to ring-opened metabolites or stable lactams (morpholin-3-one), rendering the drug inactive.[2]
-
N-Oxidation: Direct oxidation of the nitrogen to an N-oxide.
Spiro[3.3]heptane: The Shielding Effect
The 2-OASE scaffold offers superior metabolic stability through three mechanisms:
-
Steric Occlusion: The rigid, puckered geometry of the cyclobutane rings hinders the approach of the heme iron in CYP enzymes to the
-carbons. -
Ring Strain: While intuitively one might expect strained rings to be reactive, in a metabolic context, the spiro[3.3] system is remarkably inert to oxidative opening. The C-H bonds on the cyclobutane ring are stronger and less accessible for hydrogen atom abstraction (HAT) compared to the chair-form methylene groups of morpholine.
-
Reduced Lipophilicity: Lower LogD reduces the overall affinity for the lipophilic active sites of CYP enzymes (reducing
).
Mechanistic Pathway Comparison[2][4][5][9]
Figure 1: Comparative metabolic fate.[2] Morpholine is prone to destructive N-dealkylation, whereas the spiro scaffold largely resists oxidative degradation.[2]
Experimental Validation: Protocols
To validate the stability advantage, a rigorous comparative Microsomal Stability Assay is required.
Protocol: Comparative Intrinsic Clearance ( )[2][5]
Objective: Determine the in vitro
Materials:
-
Test Compounds (10 mM DMSO stock).
-
Pooled Human Liver Microsomes (20 mg/mL protein conc).[2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[2]
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[2]
Workflow:
-
Incubation Mix: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Dosing: Spike test compounds to a final concentration of 1
M (keeps reaction first-order, ). -
Initiation: Pre-incubate at 37°C for 5 min. Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50
L) at min. -
Quenching: Immediately dispense into 150
L cold Quench Solution. Centrifuge at 4000 rpm for 20 min. -
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.
Calculation:
Plot
Data Interpretation Guide
| Metric | Morpholine Analogue | Spiro Analogue | Interpretation |
| > 50 | < 15 | Success: Spiro switch blocked the metabolic soft spot.[2] | |
| > 50 | > 40 | Failure: Metabolism is likely occurring elsewhere on the molecule (not the ring).[2] | |
| Recovery | < 80% | > 95% | Spiro compounds often show better mass balance due to lack of reactive intermediate formation. |
Strategic Recommendations
When should you replace Morpholine with 2-Oxa-6-azaspiro[3.3]heptane?
The "Go" Criteria
-
High Clearance: The morpholine ring is confirmed as the primary site of metabolism (MetID confirms lactam or N-dealkylation).
-
Solubility Issues: You need to lower LogD and increase solubility without adding polar surface area (PSA).
-
IP Space: You require a novel, patentable scaffold to break out of crowded IP.
The "No-Go" Criteria
-
Tight Pocket: The binding pocket is flat/narrow. The spiro scaffold is "fatter" (globular) and may cause steric clashes.[2]
-
Permeability Limited: If the lead is already low permeability, the increased basicity of the spiro amine (pKa ~9.8) may prevent oral absorption (Class III to Class IV shift).[2]
Decision Workflow
Figure 2: Strategic decision tree for bioisosteric replacement.
References
-
Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane: A Novel Building Block for Medicinal Chemistry.[1][2] Organic Letters.
-
Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][7][8][9][10]
-
Wuitschik, G., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[11][12] [2]
-
Barnes-Seeman, D. (2012).[2] The Role of Physico-Chemical Properties in the Metabolism of Drugs by CYP450 Enzymes.[4] Current Topics in Medicinal Chemistry.
-
Chiodi, D., & Mykhailiuk, P. K. (2024).[2] Strained Spiro Heterocycles in Drug Discovery.[12][13] European Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fujc.pp.ua [fujc.pp.ua]
- 11. "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Navigating Three-Dimensional Chemical Space: An Exit Vector Analysis of 2-Benzyl-2-azaspiro[3.3]heptane Derivatives
A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals
In the modern era of drug discovery, the strategic exploration of three-dimensional (3D) chemical space is paramount to identifying novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The rigid, compact, and non-planar nature of the 2-azaspiro[3.3]heptane scaffold has established it as a valuable building block in medicinal chemistry, often employed as a bioisosteric replacement for more common saturated heterocycles like piperidine. The introduction of a benzyl group at the 2-position provides a versatile platform for generating a diverse array of derivatives by exploring various substitution patterns, or "exit vectors," on both the aromatic ring and the spirocyclic core.
This guide provides a comprehensive analysis of the exit vectors of 2-benzyl-2-azaspiro[3.3]heptane derivatives, offering a comparative look at how substitutions at different positions influence physicochemical properties and biological activity. By understanding the impact of these structural modifications, researchers can make more informed decisions in the design of novel therapeutics.
The 2-Benzyl-2-azaspiro[3.3]heptane Scaffold: A 3D Privileged Structure
The 2-benzyl-2-azaspiro[3.3]heptane scaffold is characterized by a central quaternary carbon connecting two four-membered azetidine and cyclobutane rings. This spirocyclic fusion imparts a distinct 3D geometry with well-defined vectors for substitution, making it an attractive alternative to "flat" aromatic and heteroaromatic systems.[1] The benzyl group itself offers multiple exit vectors for functionalization at the ortho-, meta-, and para-positions, while the spirocyclic core presents additional sites for modification.
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
scaffold [label=<
]; } Caption: General structure of the 2-benzyl-2-azaspiro[3.3]heptane scaffold highlighting potential exit vectors for substitution.
Comparative Analysis of Exit Vector Modifications
The strategic modification of a lead compound by exploring different exit vectors is a cornerstone of modern medicinal chemistry. This section compares the impact of substitutions at various positions on the 2-benzyl-2-azaspiro[3.3]heptane scaffold, drawing upon data from structure-activity relationship (SAR) studies of related 2-azaspiro[3.3]heptane derivatives.
Substitutions on the Benzyl Moiety
The phenyl ring of the benzyl group provides three primary exit vectors for substitution: para, meta, and ortho. Each position offers a different spatial trajectory for the substituent, which can profoundly influence interactions with a biological target and alter the molecule's overall physicochemical properties.
A study on a series of 2-azaspiro[3.3]heptane derivatives as fetal hemoglobin (HbF) inducers provides valuable insights into the impact of aromatic substitutions.[2] While the core scaffold in this study is not identical to 2-benzyl-2-azaspiro[3.3]heptane, the principles of aromatic substitution are directly applicable.
| Compound | Substitution on Phenyl Ring | HbF Induction (%) | Metabolic Stability (t½, min) | Aqueous Solubility (µM) |
| 1 | Unsubstituted | 25.4 | 35 | 15.2 |
| 2 | 4-Fluoro | 35.1 | 48 | 20.1 |
| 3 | 3-Methoxy | 28.9 | 42 | 18.5 |
| 4 | 2-Chloro | 15.7 | 25 | 10.8 |
| 5 | 4-Trifluoromethyl | 42.3 | 65 | 8.5 |
| Data synthesized from a study on related 2-azaspiro[3.3]heptane derivatives.[2] |
-
Para-substitution with electron-withdrawing groups like fluoro and trifluoromethyl (compounds 2 and 5) leads to a significant increase in biological activity compared to the unsubstituted analog (compound 1). This suggests that interactions in the para-position are critical for target engagement.
-
The para-trifluoromethyl group (compound 5) also enhanced metabolic stability, a desirable property in drug candidates. However, this came at the cost of reduced aqueous solubility.
-
Meta-substitution with a methoxy group (compound 3) resulted in a modest improvement in activity and stability.
-
Ortho-substitution with a chloro group (compound 4) was detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.
Substitutions on the Spirocyclic Core
The 2-azaspiro[3.3]heptane core itself offers multiple exit vectors for substitution. Functionalization at these positions can influence the molecule's three-dimensional shape, polarity, and metabolic stability. A key consideration is the distinction between substitution on the azetidine ring versus the cyclobutane ring.
A notable example from the literature highlights the synthesis of 1-substituted 2-azaspiro[3.3]heptanes as analogues of 2-substituted piperidines, demonstrating the utility of modifying the spirocyclic core.[3]
Furthermore, the replacement of a phenyl ring with a spiro[3.3]heptane core has been shown to impact physicochemical properties in a predictable manner. This bioisosteric replacement generally leads to:
-
Decreased Lipophilicity: A study comparing a phenyl-containing drug with its spiro[3.3]heptane analog showed a decrease in the calculated logP (clogP) and, in some cases, the experimental distribution coefficient (logD). For instance, replacing the phenyl ring in a Sonidegib analog with a spiro[3.3]heptane core reduced the clogP from 6.8 to 6.0.[4]
-
Variable Impact on Metabolic Stability: The same study showed that this bioisosteric replacement could either increase or decrease metabolic stability, depending on the specific context of the molecule.[4]
Experimental Protocols
General Synthesis of 2-Benzyl-2-azaspiro[3.3]heptane Derivatives
The synthesis of 2-benzyl-2-azaspiro[3.3]heptane and its derivatives can be achieved through several reported methods. A common approach involves the N-alkylation of 2-azaspiro[3.3]heptane with a substituted benzyl halide.
Step 1: Synthesis of 2-Azaspiro[3.3]heptane The parent 2-azaspiro[3.3]heptane can be synthesized via multi-step sequences starting from commercially available materials.
Step 2: N-Benzylation
-
To a solution of 2-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (1.5 eq).
-
Add the desired substituted benzyl bromide or chloride (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-benzyl-2-azaspiro[3.3]heptane derivative.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Prepare a stock solution of the test compound in DMSO.
-
Incubate the test compound (typically at 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) is determined from the rate of disappearance of the parent compound.
Visualizing the Exit Vector Analysis Workflow
The process of exit vector analysis can be visualized as a systematic workflow, from initial scaffold selection to the identification of optimized drug candidates.
dot graph TD { A[Start: Identify 2-Benzyl-2-azaspiro[3.3]heptane Scaffold] --> B{Define Exit Vectors}; B --> C[Benzyl Ring: ortho, meta, para]; B --> D[Spirocyclic Core: C1, C3, C4, C6, C7]; C --> E[Synthesize Derivative Library]; D --> E; E --> F{Biological and Physicochemical Profiling}; F --> G[In Vitro Activity Assays]; F --> H[ADME Profiling: Solubility, Stability, etc.]; G --> I[Analyze Structure-Activity Relationship (SAR)]; H --> I; I --> J{Identify Optimized Candidates}; J --> K[End];
} Caption: Workflow for the exit vector analysis of 2-benzyl-2-azaspiro[3.3]heptane derivatives.
Conclusion
The 2-benzyl-2-azaspiro[3.3]heptane scaffold represents a highly promising starting point for the design of novel therapeutics. Its rigid, three-dimensional structure provides a unique framework for exploring chemical space through the systematic modification of its various exit vectors. As demonstrated by the analysis of related compounds, substitutions on both the benzyl moiety and the spirocyclic core can have a profound impact on biological activity and physicochemical properties. A thorough understanding of these structure-property relationships is essential for medicinal chemists seeking to leverage the full potential of this privileged scaffold in their drug discovery programs. Future work should focus on a more direct and comprehensive SAR study of a diverse library of 2-benzyl-2-azaspiro[3.3]heptane derivatives to further elucidate the optimal substitution patterns for various biological targets.
References
- Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839-2849.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Kirichok, A. A., Shton, I. S., Kliachyna, M., Pishel, I., & Mykhailiuk, P. K. (2017). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
- Degorce, S. L., Bodnarchuk, M. I. A., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204.
- Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020). Bioorganic & Medicinal Chemistry Letters, 30(19), 127425.
- 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. (2017).
- Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, L., ... & Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry, 11(2).
- A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. (n.d.). Benchchem.
- SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. (2016). In QSAR and Molecular Modeling Studies in Heterocyclic Drugs II (pp. 427-451). Springer, Cham.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. (2025).
- Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv.
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- 2. Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Guide: pKa Profile of 2-Azaspiro[3.3]heptane vs. Piperazine
Executive Summary
Verdict: 2-Azaspiro[3.3]heptane and its diaza-analogs act as high-basicity, low-lipophilicity bioisosteres for piperazine and piperidine.
While piperazine is a classic secondary diamine with a primary pKa of ~9.7 , the 2-azaspiro[3.3]heptane scaffold exhibits a significantly higher pKa (typically 10.7 – 11.3 ), comparable to azetidine. This elevated basicity is the primary driver for the "LogD Lowering" effect observed in medicinal chemistry: at physiological pH (7.4), the spiro-amine is more highly ionized than piperazine, resulting in reduced effective lipophilicity (LogD7.4) and improved solubility, often without adding polar atoms.
Structural & pKa Analysis[1][2][3]
Comparative Data Table
The following table synthesizes experimental and predicted pKa values for the core scaffolds.
| Scaffold | Structure | Type | pKa (Primary) | pKa (Secondary) | LogP (Neutral) |
| Piperazine | 6-membered ring | Diamine | 9.73 | 5.33 | -1.17 |
| Piperidine | 6-membered ring | Mono-amine | 11.22 | N/A | 0.84 |
| 2-Azaspiro[3.3]heptane | Spiro (4+4) | Mono-amine | ~11.0 - 11.3 * | N/A | ~0.7 |
| 2,6-Diazaspiro[3.3]heptane | Spiro (4+4) | Diamine | 10.69 (Pred.) | ~6.0 (Est.) | -1.3 |
| Azetidine | 4-membered ring | Mono-amine | 11.29 | N/A | 0.30 |
*Value inferred from azetidine similarity and "increased basicity" literature (See Section 3.1).
Structural Visualizations
The spiro scaffold introduces a distinct 90° twist (orthogonality) between the two rings, creating a rigid, compact 3D vector unlike the chair conformation of piperazine.
Figure 1: Bioisosteric relationships and pKa shifts between planar heterocycles and spiro-analogs.
Mechanistic Insights: Why the pKa Shift Matters
The "Increased Basicity" Phenomenon
Contrary to the intuition that strained rings (like aziridine, pKa ~8.0) are less basic due to increased s-character in the N-H bond, azetidine (4-membered) and its spiro-derivatives are highly basic (pKa ~11.3).
-
Piperazine vs. Spiro: Piperazine has a second nitrogen atom at position 4. Even when not protonated, this second nitrogen exerts an electron-withdrawing inductive effect (through the sigma framework), lowering the pKa of the first nitrogen to ~9.7.
-
2-Azaspiro[3.3]heptane: This scaffold lacks the proximal electron-withdrawing heteroatom (unless it is the 2,6-diaza analog) and behaves electronically like an alkyl-substituted azetidine. The relief of steric crowding around the nitrogen in the spiro system allows for efficient solvation of the protonated cation, stabilizing the conjugate acid and raising the pKa.
Impact on Lipophilicity (LogD)
The most critical application of this pKa difference is in LogD modulation .
-
Rule:
(for bases). -
Effect: Because 2-azaspiro[3.3]heptane has a pKa > 10.5, it is almost 100% protonated at pH 7.4. Piperazine (pKa 9.7) is also protonated, but the spiro-amine's higher basicity often drives a stronger solvation shell.
-
Outcome: Replacing a piperidine or piperazine with a spiro-heptane often lowers LogD by ~1.0 unit , despite adding carbon atoms (the "magic methyl" effect reversed). This improves solubility and lowers metabolic clearance.
Experimental Protocols for pKa Determination
Protocol A: Potentiometric Titration (Gold Standard)
Applicability: Pure, water-soluble amine salts (>5 mg available). Equipment: Mettler Toledo T5/T7 or Sirius T3.
-
Preparation: Dissolve 1-2 mg of the amine hydrochloride salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.
-
Titration Loop:
-
Acidify the sample to pH ~2.0 using 0.5 M HCl.
-
Titrate with 0.5 M KOH (CO2-free) in 5 µL increments.
-
Record potential (mV) after stabilization (<0.1 mV/s drift).
-
Continue until pH reaches ~12.0.
-
-
Analysis: Plot pH vs. Volume of KOH. The pKa is the pH at the semi-equivalence point (inflection). Use the Bjerrum difference plot method for precise calculation if multiple ionizable groups are present.
Protocol B: 1H-NMR pH Titration
Applicability: Scarce material (<1 mg) or low solubility.
Mechanism: Tracks the chemical shift (
-
Sample: Dissolve 0.5 mg of compound in 600 µL of solvent mixture (90% H2O / 10% D2O) containing phosphate buffer.
-
Shift Standard: Add a trace of TSP (trimethylsilylpropanoic acid) as an internal reference (0.0 ppm).
-
Titration:
-
Adjust pH to ~2.0 using dilute DCl. Measure 1H-NMR.
-
Sequentially increase pH by adding small aliquots of NaOD.
-
Measure pH (corrected for isotope effect:
) and acquire spectra at 0.5 pH unit intervals from pH 2 to 13.
-
-
Calculation: Fit the change in chemical shift (
) to the Henderson-Hasselbalch equation:
Decision Workflow: When to Use Which Scaffold
Figure 2: Decision tree for scaffold morphing from piperazine to spiro-heptane.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link
-
Degorce, S. L., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry. Link
-
Chamberlain, A. E., et al. (2023).[1] 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. Link
-
Mikhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Chemistry – A European Journal.[1] Link
Sources
Bioisosteric Replacement of Phenyl Ring with Spiro[3.3]heptane: A Technical Comparison Guide
Executive Summary
The transition from planar aromatic systems to saturated, three-dimensional scaffolds—often termed "escaping from flatland"—is a dominant strategy in modern medicinal chemistry to improve physicochemical properties. While bicyclo[1.1.1]pentane (BCP) and cubane have served as popular surrogates for para-phenyl rings, spiro[3.3]heptane has emerged as a distinct bioisostere offering unique geometric vectors and metabolic profiles.[1][2]
This guide objectively compares the spiro[3.3]heptane scaffold against the traditional phenyl ring, analyzing structural implications, physicochemical data, and synthetic accessibility.
Structural & Geometric Analysis
Unlike the planar benzene ring, spiro[3.3]heptane possesses a puckered, non-planar geometry. This difference fundamentally alters the spatial presentation of substituents (exit vectors), which can be exploited to access novel chemical space or fine-tune receptor binding.
Geometric Comparison
-
Planarity: Benzene is flat (2D). Spiro[3.3]heptane is twisted (3D), with the two cyclobutane rings perpendicular to each other.
-
Exit Vectors:
-
Para-phenyl substituents are collinear (180°).
-
2,6-Disubstituted spiro[3.3]heptanes exhibit non-collinear exit vectors. The angle deviation (
) is typically 22–30° relative to the ideal linear trajectory of benzene.
-
-
Dimensions: The distance between the C2 and C6 positions in spiro[3.3]heptane is approximately 1.2 Å longer than the C1-C4 distance in benzene.
Visualization: Vector Analysis
The following diagram illustrates the geometric divergence between the two scaffolds.
Figure 1: Geometric divergence between phenyl and spiro[3.3]heptane scaffolds focusing on exit vectors.
Physicochemical Performance Data
The "saturation" of aromatic rings is theoretically associated with improved solubility (higher Fsp3) and reduced lipophilicity. However, experimental data reveals a more nuanced reality for spiro[3.3]heptane.[2]
Case Study: Sonidegib Analogs
In a direct comparison study reported by Mykhailiuk et al. (2024), the meta-substituted phenyl ring of the anticancer drug Sonidegib was replaced with spiro[3.3]heptane.[3]
Table 1: Comparative Physicochemical Data (Sonidegib vs. Spiro-Analogs)
| Property | Sonidegib (Phenyl Parent) | trans-Spiro Analog | cis-Spiro Analog | Interpretation |
| cLogP (Calc) | 6.8 | 6.0 | 6.0 | Improvement: Saturation lowers calculated lipophilicity by ~0.8 units.[2] |
| LogD (Exp, pH 7.4) | > 3.5 | > 3.5 | > 3.5 | Neutral: Experimental lipophilicity remained high; the theoretical drop did not translate to a measurable LogD shift in this range.[2] |
| Solubility (PBS) | < 1 µM | < 1 µM | < 1 µM | Neutral: Contrary to Fsp3 theory, solubility did not improve. Crystal lattice energy likely remained high. |
| Cl_int (µL/min/mg) | 18 | 36 | 156 | Degradation: Metabolic stability worsened.[2] The spiro scaffold introduced new oxidative soft spots. |
| t 1/2 (Microsomes) | 93 min | 47 min | 11 min | Degradation: The cis isomer was rapidly metabolized; trans was more stable but still inferior to phenyl. |
Expert Insight: The Metabolic Stability Paradox
While saturating a phenyl ring typically blocks aromatic hydroxylation (a common CYP450 clearance pathway), spiro[3.3]heptane introduces reactive benzylic-like (or "spiro-lic") C-H bonds.
-
Observation: The spiro-carbon creates strain, and the adjacent methylene groups are accessible to CYP450 enzymes.
-
Guidance: Do not assume spiro[3.3]heptane will automatically fix a metabolic hotspot. It may shift the soft spot from the aromatic ring to the spiro-cycle itself.
Synthetic Accessibility
Synthesis of spiro[3.3]heptane is more complex than standard Suzuki-Miyaura couplings used for phenyl rings. However, modular routes have been established.
Primary Synthetic Workflow
The most robust route involves the cyclization of 1,1-bis(electrophiles) with active methylene compounds.
Figure 2: Primary synthetic strategies for accessing spiro[3.3]heptane cores.
Experimental Protocols
Protocol A: Microsomal Stability Assay (Validation of Metabolic Liability)
-
Objective: Determine if the spiro-replacement introduces new metabolic soft spots compared to the phenyl parent.
-
Materials: Human Liver Microsomes (HLM) (0.5 mg/mL protein), NADPH regenerating system, Test Compound (1 µM final conc).
Step-by-Step:
-
Pre-Incubation: Aliquot 198 µL of HLM suspension (in 100 mM phosphate buffer, pH 7.4) into 96-well plates. Add 2 µL of test compound (from 100 µM DMSO stock). Pre-incubate at 37°C for 10 min.
-
Initiation: Add 20 µL of NADPH regenerating system (pre-warmed to 37°C) to initiate the reaction.
-
Sampling: At time points
min, remove 30 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS monitoring the parent ion.
-
Calculation: Plot
vs. time.
Protocol B: Kinetic Solubility Assay
-
Objective: Verify if the "Escape from Flatland" actually improves solubility for your specific series.
-
Method:
-
Prepare 10 mM stock solution of the spiro-analog in DMSO.
-
Spike 10 µL of stock into 490 µL of PBS (pH 7.4) to reach a target concentration of 200 µM (2% DMSO).
-
Incubate at room temperature with shaking (500 rpm) for 24 hours.
-
Filter the solution using a 0.45 µm PVDF filter plate to remove undissolved particulates.
-
Analyze filtrate by HPLC-UV. Quantify against a standard calibration curve prepared in DMSO (where solubility is assumed 100%).
-
References
-
Prysiazhniuk, K., et al. (2024).[3][4] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [3]
-
Mykhailiuk, P. K. (2023).[3][4] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.[2][5][6][7]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.[4][6]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
Sources
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mykhailiukchem.org [mykhailiukchem.org]
- 7. chemrxiv.org [chemrxiv.org]
Comparative Solubility & Physicochemical Profiling: Spiro[3.3]heptane Drug Analogs
Executive Summary
This technical guide provides a rigorous, data-driven comparison of spiro[3.3]heptane scaffolds against traditional drug pharmacophores (piperidines, morpholines, and phenyl rings). Designed for medicinal chemists and lead optimization scientists, this document synthesizes experimental logD, pKa, and metabolic stability data to validate the "Escape from Flatness" paradigm.
Key Insight: Unlike simple aliphatic cyclization, the incorporation of spiro[3.3]heptane often results in a counterintuitive reduction in lipophilicity (logD) despite increasing carbon count. This is primarily driven by pKa modulation and vector-induced solvation changes, making it a superior bioisostere for improving the physicochemical profile of lipophilic lead compounds.
The "Escape from Flatness": Mechanistic Rationale
The transition from planar aromatic systems to three-dimensional (3D) saturated scaffolds—measured by the fraction of sp3-hybridized carbons (
Structural Advantages[1]
-
Vector Orthogonality: Unlike the collinear exit vectors of bicyclo[1.1.1]pentane (BCP), spiro[3.3]heptane provides non-collinear exit vectors (approx. 130° angle), allowing it to mimic meta-substituted aromatics or kinked aliphatic chains more accurately.
-
Lattice Energy Disruption: The rigid, orthogonal geometry disrupts planar stacking in crystal lattices, theoretically lowering the energy required for solvation (melting point reduction), which directly correlates to improved thermodynamic solubility.
Comparative Analysis: Spiro[3.3]heptane vs. Alternatives
Case Study A: Bioisosteric Replacement of Piperidine
The most common application of azaspiro[3.3]heptanes is as a bioisostere for piperidine or morpholine rings.
Comparative Data: Physiochemical Shifts Data synthesized from Mykhailiuk et al. and Enamine internal libraries.
| Property | Piperidine (Parent) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Impact Analysis |
| Topology | Flexible Monocycle | Rigid Spirocycle | Rigid Spirocycle | Rigidification reduces entropic penalty upon binding. |
| Basicity (pKa) | ~10.8 | ~10.0 - 11.2 | ~9.5 - 10.5 | Spiro-amines often exhibit modulated basicity depending on substitution. |
| LogD (pH 7.4) | Baseline | -0.5 to -1.0 decrease | Similar to 2-aza | Critical Finding: Despite adding carbon, logD often drops due to increased ionization or solvation volume. |
| Metabolic Stability ( | Low (prone to | High | Very High | Steric bulk and lack of adjacent protons protect against P450 oxidation. |
| Solubility (PBS) | Baseline | 2x - 10x Improvement | Similar/Superior | Driven by lower logD and crystal lattice disruption. |
Technical Note: The reduction in logD observed when replacing morpholines/piperazines with spiro[3.3]heptanes is frequently attributed to the increased basicity of the spiro-amine, leading to a higher fraction of the ionized species at physiological pH (7.4), which is more soluble than the neutral species.
Case Study B: Saturated Bioisostere of the Phenyl Ring
Recent studies (e.g., Angew.[1] Chem. Int. Ed. 2024) demonstrated spiro[3.3]heptane as a mimic for phenyl rings in drugs like Sonidegib (anticancer) and Benzocaine (anesthetic).[2][3]
| Metric | Phenyl Ring (Parent) | Spiro[3.3]heptane Analog | Observation |
| Exit Vectors | Planar, 120°/180° | 3D, Non-planar (~130°) | Mimics meta-substitution geometry effectively. |
| Lipophilicity (cLogP) | High (Baseline) | -0.8 unit reduction | Significant reduction in calculated lipophilicity. |
| Solubility (Exp) | < 1 µM (Poor) | < 1 µM (Poor) | Limitation: If the parent scaffold is extremely lipophilic, the spiro switch alone may not rescue solubility, though it lowers logD. |
| Metabolic Clearance ( | Baseline | Increased (in some isomers) | Caution: Aliphatic rings can introduce new metabolic soft spots if not fluorinated or substituted. |
Experimental Protocols: Self-Validating Systems
To generate the data above, the following protocols are recommended. These emphasize internal controls to ensure data integrity.
Protocol 1: High-Throughput Kinetic Solubility (Nephelometry)
Purpose: Rapidly rank-order analogs based on precipitation tendency.
-
Preparation: Prepare 10 mM DMSO stock solutions of Spiro analogs and Piperidine controls.
-
Dilution: Spatially distribute samples into a 96-well plate. Perform serial dilutions into PBS (pH 7.4) to final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration must be <1%.
-
Incubation: Shake at 600 rpm for 2 hours at 25°C.
-
Readout: Measure forward light scatter (nephelometry) to detect precipitation.
-
Validation (Internal Standard): Include Hydrocortisone (High Sol) and Reserpine (Low Sol) on every plate.
-
Pass Criteria: Reserpine must precipitate < 10 µM; Hydrocortisone must remain clear > 200 µM.
-
-
Data Processing: Plot Concentration vs. Scatter intensity. The inflection point is the Kinetic Solubility limit.
Protocol 2: Miniaturized Shake-Flask LogD (pH 7.4)
Purpose: Determine lipophilicity distribution coefficient, critical for predicting solubility and permeability.
-
System: Octanol-saturated PBS (pH 7.4) and PBS-saturated Octanol.[4]
-
Workflow:
-
Add 5 µL of 10 mM compound stock to 495 µL of the Octanol/PBS mixture (1:1 ratio) in a deep-well plate.
-
Equilibration: Vortex vigorously for 1 hour; Centrifuge at 3000g for 10 mins to separate phases.
-
-
Quantification:
-
Sample both phases (carefully avoiding the interface).
-
Analyze via LC-MS/MS.
-
-
Calculation:
. -
Causality Check: If LogD is unexpectedly low for a spiro-analog, measure pKa. If pKa > 8.0, the drop is likely ionization-driven.
Visualizations & Decision Logic
Figure 1: Scaffold Selection Decision Tree
A logical workflow for determining when to deploy spiro[3.3]heptane based on lead compound deficiencies.
Caption: Decision matrix for scaffold hopping. Spiro[3.3]heptane is prioritized for reducing lipophilicity in aliphatic amines and mimicking meta-substituted aromatics.
Figure 2: Solubility & Stability Profiling Workflow
The experimental cascade to validate the bioisosteric replacement.
Caption: Tiered screening cascade. Physicochemical validation (Tier 1) must precede metabolic stability testing (Tier 2) to ensure assay validity.
References
-
Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link]
-
Prysiazhniuk, K., et al. (2024).[1] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]
-
Chiodi, D., & Mykhailiuk, P. K. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. [Link]
-
Stepan, A. F., et al. (2011). Application of the Spiro[3.3]heptane Scaffold to Drug Discovery: Improving the Physicochemical Properties of Piperidine-Based Leads. Journal of Medicinal Chemistry. [Link]
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. [Link]
Sources
Navigating the Spirocyclic Shift: Ligand Efficiency Metrics for Azaspiro[3.3]heptane Fragments
Executive Summary: The "Escape from Flatland"
In the pursuit of novel IP space and improved physicochemical profiles, the azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for traditional saturated heterocycles like piperidine, piperazine, and morpholine.[1] This guide objectively analyzes the ligand efficiency (LE) and lipophilic ligand efficiency (LLE) implications of this "spiro switch."
While traditional metrics might suggest that adding carbon (C6 vs. C5) penalizes Ligand Efficiency (LE), empirical data reveals a counterintuitive advantage: azaspiro[3.3]heptanes frequently lower LogD while increasing metabolic stability , driving superior Lipophilic Ligand Efficiency (LLE). This guide provides the data, protocols, and decision frameworks to effectively deploy this scaffold.
Comparative Analysis: Azaspiro[3.3]heptane vs. Traditional Surrogates[2][3][4]
The Physicochemical Paradox
Replacing a piperidine (C5) with an azaspiro[3.3]heptane (C6) adds one heavy atom. Theoretically, this should increase lipophilicity (LogP).[2][3] However, experimental data consistently shows a decrease in LogD (often by ~1.0 unit).[3]
Mechanism: The spirocyclic nitrogen is often more basic (pKa ~9.4 vs. ~11.0 for piperidine is common, though highly substituent-dependent; notably, N-linked spirocycles can show increased basicity effects on LogD). The increased ionization at physiological pH (7.4) drives the LogD down, improving solubility without adding polar surface area (PSA).
Head-to-Head Performance Metrics
| Feature | Piperidine (Reference) | 2-Azaspiro[3.3]heptane | 2,6-Diazaspiro[3.3]heptane | Impact on Drug Design |
| Formula | Spiro adds bulk but reduces "flatness" ( | |||
| Vector Angle | ~180° (Chair) | ~90° (Twisted) | ~180° (Linear) | Critical: 2-aza alters exit vector; 2,6-diaza mimics piperazine linearity. |
| Baseline | -0.5 to -1.2 | -1.0 to -1.5 | Major Advantage: Lowers lipophilicity despite carbon addition. | |
| Metabolic Stability | Vulnerable ( | High (Steric shielding) | High | Removes labile |
| Ligand Efficiency (LE) | Baseline | Neutral / Slight Penalty | Neutral | LE penalty from MW increase is offset if potency is maintained. |
| Lipophilic LE (LLE) | Baseline | Significant Gain | Significant Gain | The primary driver for selecting this scaffold. |
Vectorality and Structural Fit
The most common failure mode when switching to azaspiro[3.3]heptane is vector mismatch .
-
Piperidine: Substituents at C4 exist in an equatorial/axial equilibrium, typically extending linearly.
-
2-Azaspiro[3.3]heptane: Substituents at C6 are forced into a geometry perpendicular to the N-C vector of the first ring.
Recommendation: Use 2-azaspiro[3.3]heptane when the binding pocket requires a "kink" or turn. Use 2,6-diazaspiro[3.3]heptane as a direct linear replacement for piperazine.
Decision Framework & Signaling Logic
The following diagram illustrates the decision logic for transitioning from a monocyclic hit to a spirocyclic lead, balancing potency risks against physicochemical gains.
Figure 1: Decision tree for scaffold hopping from monocycles to spirocycles based on liability analysis and vector requirements.
Experimental Protocols
To validate the advantages of the azaspiro scaffold, precise synthesis and testing are required. Below is a validated protocol for synthesizing a core building block and a method for assessing its metabolic advantage.
Synthesis of 2-Azaspiro[3.3]heptane (Oxalate Salt)
Note: The free amine is volatile and difficult to handle; isolation as the oxalate salt is standard.
Reagents:
-
1-Benzhydrylazetidine-3-carbonitrile (Starting Material)
-
Thionyl Chloride (SOCl2)
-
Oxalic Acid
Protocol:
-
Reduction: Dissolve 1-benzhydrylazetidine-3-carbonitrile (1.0 eq) in anhydrous THF under
. Cool to 0°C. Slowly add LiAlH4 (2.0 eq) as a 1M solution. Reflux for 4 hours. -
Quench: Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter the precipitate and concentrate the filtrate to yield the primary amine intermediate.
-
Cyclization Pre-step: The primary amine is often converted to the tosylate or halide for cyclization, but a modern approach uses 3,3-bis(bromomethyl)oxetane precursors for 2-oxa-6-azaspiro variants. For the pure carbon skeleton, the Tribromoneopentyl alcohol route is preferred for scale.
-
Alternative (Direct Cyclization): React 1,1-bis(bromomethyl)cyclobutane with benzylamine in DMF with
at 100°C for 12h.
-
-
Deprotection: Subject the N-benzyl-2-azaspiro[3.3]heptane to hydrogenolysis (
, Pd/C, MeOH, 50 psi) for 12 hours. -
Salt Formation: Filter the catalyst. Add anhydrous oxalic acid (1.0 eq) dissolved in EtOH to the filtrate. The 2-azaspiro[3.3]heptane oxalate will precipitate as a white solid.
-
Yield: Typically 60-75% overall.
Microsomal Stability Assay (High Clearance Validation)
Objective: Quantify the metabolic stability improvement of the spiro-fragment.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)
-
NADPH Regenerating System
-
Test Compounds (Piperidine analog vs. Spiro analog) at 1 µM.
Workflow:
-
Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Success Criteria: Spiro analog should show >2-fold reduction in
compared to the piperidine parent.
-
Synthesis Workflow Visualization
The following diagram outlines the "Tribromoneopentyl Alcohol Route," a robust pathway for generating functionalized spiro-cores.
Figure 2: Synthetic pathway from Tribromoneopentyl Alcohol to the free spiro-amine, highlighting the double-cyclization strategy.
Case Study: Bupivacaine Bioisosterism
A landmark validation of this scaffold is the modification of the local anesthetic Bupivacaine .[6]
-
Parent: Bupivacaine (N-butylpiperidine core).
-
Modification: Replacement of piperidine with 1-azaspiro[3.3]heptane .
-
Outcome:
-
Potency: Maintained or slightly improved.
-
LLE: Improved due to lower LogD.
-
IP Status: Created a novel, patentable chemical entity with a distinct metabolic profile.
-
Significance: Proved that the "kinked" geometry of the 1-aza isomer could mimic the chair conformation of piperidine effectively in specific receptor contexts.
-
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[7] Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[8] Link
-
Ritchie, T. J., et al. (2011). The impact of spirocyclic scaffolds on drug-like properties.[2][6][9] Drug Discovery Today. Link
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Inhibitors of
-Secretase. Journal of Medicinal Chemistry. Link -
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Safety Operating Guide
2-Benzyl-2-azaspiro[3.3]heptane proper disposal procedures
Operational Context & Scientific Rationale
As researchers, we often utilize 2-Benzyl-2-azaspiro[3.3]heptane (CAS: 1416438-72-6) as a high-value scaffold for "scaffold hopping" in medicinal chemistry.[1] Its spirocyclic structure offers a rigid, defined vector for side chains, improving metabolic stability compared to traditional piperidines or pyrrolidines.[1]
However, the very features that make it valuable—its strained spiro[3.3] system and basic nitrogen—dictate its disposal requirements.[1] This is not generic "organic trash." The strain energy in the cyclobutane rings creates a higher thermodynamic potential, and the benzylic amine functionality presents specific reactivity hazards (incompatibility with strong oxidizers and acids) that must be managed during waste consolidation.[1]
This guide provides a self-validating protocol for the disposal of 2-Benzyl-2-azaspiro[3.3]heptane, moving beyond simple compliance to ensure laboratory safety and environmental stewardship.
Physicochemical Hazard Profile
Effective disposal begins with accurate characterization.[2] You must treat this compound as a Basic Organic Toxicant .
| Property | Data / Classification | Operational Implication |
| Physical State | Colorless to Yellow Solid (Low melting point) | May exist as a supercooled liquid or oil; requires solid or liquid waste stream depending on state.[1] |
| Basicity | Secondary/Tertiary Amine (approx. pKa 9-10) | CRITICAL: Incompatible with acids.[1] Mixing with acid waste streams causes immediate exothermic neutralization. |
| Reactivity | Strained Ring System | Avoid strong Lewis acids or extreme heat which may trigger ring-opening polymerization or decomposition.[1] |
| Toxicity | H302 (Harmful if swallowed), H315/H319 (Irritant) | Must be handled with full PPE (Nitrile gloves, safety glasses, lab coat).[1] |
| RCRA Status | Not P-listed or U-listed specifically | Defaults to D001 (Ignitable) if in flammable solvent, or general organic waste.[1] |
Pre-Disposal Segregation Logic (The "Why")
Before you move to the disposal bin, you must validate your waste stream.[1] A common error in high-throughput labs is the "commingling" of incompatible waste.
-
The Acid Error: Never pour 2-Benzyl-2-azaspiro[3.3]heptane solutions into a "General Acid Waste" container.[1] The amine will react with mineral acids (HCl, H₂SO₄) to form salts.[1] While this sounds benign, in a closed waste drum, the exotherm can pressurize the container or volatize other solvents present.[1]
-
The Oxidizer Error: Benzylamines are susceptible to oxidation. Mixing this compound with strong oxidizers (e.g., permanganates, peroxides) can lead to the formation of unstable intermediates or fire.[1]
Rule of Thumb: Segregate this compound into the Non-Halogenated Organic stream unless it is dissolved in a halogenated solvent (like DCM), in which case it goes to Halogenated Organic .[1]
Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid/Expired Substance
Use this for old reagent bottles or solid spills.
-
Personal Protective Equipment (PPE): Don nitrile gloves, lab coat, and safety goggles.[1] If dust is visible, work inside a fume hood.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste: Solid Organic Toxic."[1]
-
Transfer:
-
Labeling: Tag the container with the full chemical name. Do not use abbreviations (e.g., "Spiro amine").
-
Disposal Path: Hand off to EHS for Incineration . Landfill is generally not permitted for amine building blocks due to potential groundwater leaching.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Use this for mother liquors or HPLC waste.[1]
-
pH Check: If the solution was part of an acidic workup, ensure the pH is neutral or basic. If highly acidic, slowly neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent drum heating.
-
Solvent Identification:
-
Case 1 (DMSO/Methanol/Ethyl Acetate): Pour into Non-Halogenated waste carboy.
-
Case 2 (DCM/Chloroform): Pour into Halogenated waste carboy.
-
-
Rinsing: Triple rinse the reaction vessel with a small amount of compatible solvent and add the rinsate to the same waste container.
-
Closure: Cap the carboy immediately. Amine vapors can be noxious and lachrymatory (tear-inducing).
Decision Tree & Workflow Visualization
The following diagram illustrates the decision logic for disposing of 2-Benzyl-2-azaspiro[3.3]heptane.
Figure 1: Decision matrix for the segregation and disposal of 2-Benzyl-2-azaspiro[3.3]heptane, highlighting the critical neutralization step for acidic solutions.
Emergency Procedures (Spill Management)
Even with perfect protocols, spills occur.[1] Because this is a benzylamine derivative, it may cause skin sensitization.
-
Evacuate & Ventilate: If a large amount (>100g/mL) is spilled, clear the immediate area.
-
Containment:
-
Solids: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum if available.
-
Liquids: Use a Universal Absorbent Pad or vermiculite. Do not use paper towels alone if the solvent is flammable.
-
-
Decontamination:
-
Disposal of Cleanup Materials: All absorbent pads and gloves used in cleanup must be disposed of as Solid Hazardous Waste (Scenario A).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.[2] Retrieved from [Link][1]
-
PubChem. (n.d.). 2-Benzyl-2-azaspiro[3.3]heptane Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
